SL-176
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H48O4Si2 |
|---|---|
Poids moléculaire |
456.8 g/mol |
Nom IUPAC |
(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H48O4Si2/c1-10-30(11-2,12-3)28-21-15-13-14-20-19(21)16-18(17-24(20,7)22(25)26)27-29(8,9)23(4,5)6/h18-21H,10-17H2,1-9H3,(H,25,26)/t18-,19-,20+,21+,24+/m0/s1 |
Clé InChI |
WYYKYBVYKSTHEV-RSBOXOOMSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@@H]1CCC[C@@H]2[C@@H]1C[C@@H](C[C@@]2(C)C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC[Si](CC)(CC)OC1CCCC2C1CC(CC2(C)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Protein Target of SL-176
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the small molecule inhibitor SL-176, with a primary focus on its protein target, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
The Protein Target of this compound: Wild-type p53-Induced Phosphatase 1 (WIP1)
The primary protein target of this compound is Wild-type p53-Induced Phosphatase 1 (WIP1) , also known as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D) . WIP1 is a member of the PP2C family of serine/threonine protein phosphatases. It functions as a critical negative regulator of the DNA Damage Response (DDR) pathway, a key cellular mechanism for maintaining genomic integrity.[1]
This compound is a potent and specific inhibitor of WIP1 phosphatase activity.[1] By inhibiting WIP1, this compound effectively removes a key brake on the DDR pathway, leading to the sustained activation of tumor-suppressive signaling cascades. This targeted inhibition results in significant anti-proliferative effects in cancer cells, including the induction of cell cycle arrest and apoptosis.[1]
Quantitative Data: In Vitro Inhibition of WIP1 by this compound
The inhibitory potency of this compound against WIP1 has been quantified, demonstrating its high affinity for the target enzyme. While comprehensive kinetic constants are not publicly available, the half-maximal inhibitory concentration (IC50) has been determined.
| Compound | Target | IC50 (nM) | Inhibition Type |
| This compound | WIP1 (PPM1D) | 86.9 | Non-competitive |
Table 1: In vitro inhibitory activity of this compound against WIP1 phosphatase.
The WIP1 Signaling Pathway and the Impact of this compound
WIP1 plays a pivotal role in terminating the DDR signaling cascade. In response to genotoxic stress, such as DNA double-strand breaks, key sensor kinases like Ataxia Telangiectasia Mutated (ATM) are activated. ATM, in turn, phosphorylates a multitude of downstream targets, including the tumor suppressor p53 and the checkpoint kinase Chk2, to initiate cell cycle arrest and apoptosis.
WIP1 acts as a feedback regulator by dephosphorylating and thereby inactivating several of these key DDR proteins. The inhibition of WIP1 by this compound disrupts this negative feedback loop, leading to the hyper- and sustained phosphorylation of WIP1 substrates. This ultimately enhances the anti-cancer effects of the DDR pathway.
Key Substrates of WIP1 and the Effect of this compound
| Substrate | Phosphorylation Site(s) | Function in DDR | Effect of WIP1 Inhibition by this compound |
| p53 | Ser15 | Transcription factor for cell cycle arrest and apoptosis | Increased and sustained phosphorylation, leading to enhanced transcriptional activity. |
| ATM | Ser1981 | Master regulator of the DDR | Sustained autophosphorylation and activation. |
| Chk2 | Thr68 | Cell cycle checkpoint kinase | Prolonged activation, contributing to cell cycle arrest. |
| γH2AX | Ser139 | Marker of DNA double-strand breaks | Accumulation of γH2AX foci, indicating persistent DNA damage signaling. |
Table 2: Key substrates of WIP1 and the consequences of its inhibition by this compound.
Visualizing the WIP1 Signaling Pathway
The following diagram illustrates the central role of WIP1 in the DNA Damage Response pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and its effects on the WIP1 signaling pathway.
In Vitro WIP1 Phosphatase Activity Assay
This assay is designed to measure the enzymatic activity of recombinant WIP1 and to determine the IC50 of inhibitors like this compound.
Principle: The assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by the catalytic action of WIP1. The released phosphate is detected colorimetrically using a malachite green-based reagent.
Materials:
-
Recombinant human WIP1 (PPM1D)
-
Phosphopeptide substrate (e.g., a peptide corresponding to the p53 phosphorylation site at Ser15)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
This compound or other test compounds
-
BIOMOL Green™ or similar phosphate detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the phosphatase assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant WIP1 enzyme, and assay buffer. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding the BIOMOL Green™ reagent.
-
Incubate at room temperature for 20-30 minutes to allow color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound in cancer cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This compound is a specific and potent inhibitor of WIP1 phosphatase, a key negative regulator of the DNA Damage Response pathway. By targeting WIP1, this compound promotes the sustained activation of tumor-suppressive signaling, leading to cell cycle arrest and apoptosis in cancer cells. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the WIP1 pathway with inhibitors like this compound.
References
SL-176 as a WIP1 Phosphatase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is a serine/threonine phosphatase belonging to the PP2C family. It functions as a critical negative regulator of the DNA damage response (DDR) pathway, a key cellular process for maintaining genomic integrity and preventing tumorigenesis.[1][2] WIP1 is often overexpressed in various human cancers, and its inhibition has emerged as a promising therapeutic strategy.[1] SL-176 is a small molecule inhibitor of WIP1 phosphatase, identified as an analogue of the compound SPI-001.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and its effects on cancer cells.
This compound: Compound Profile
| Property | Value | Reference |
| Chemical Formula | C24H48O4Si | [3] |
| Molecular Weight | 456.81 g/mol | |
| Mechanism of Action | Non-competitive inhibitor of WIP1 phosphatase | |
| In Vitro IC50 | 86.9 nM |
Chemical Structure:
Image Source: Medchemexpress.com.
WIP1 Signaling Pathway and the Role of this compound
WIP1 plays a pivotal role in terminating the DDR signaling cascade by dephosphorylating and inactivating key proteins. This action effectively creates a negative feedback loop, particularly on the p53 tumor suppressor pathway.
Upon DNA damage, sensor proteins like ATM and ATR are activated, leading to the phosphorylation and activation of downstream checkpoint kinases such as CHK1 and CHK2. These kinases, in turn, phosphorylate a multitude of substrates, including the tumor suppressor p53. Phosphorylation stabilizes and activates p53, allowing it to induce the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair. One of the genes transcriptionally activated by p53 is PPM1D, leading to an increase in WIP1 protein levels.
WIP1 then acts to dephosphorylate and inactivate several key components of the DDR pathway, including:
-
p53: WIP1 dephosphorylates p53 at Ser15, which promotes its interaction with MDM2 and subsequent degradation.
-
ATM: WIP1 can dephosphorylate ATM, a central kinase in the DNA damage response.
-
CHK1 and CHK2: These checkpoint kinases are also substrates of WIP1.
-
γH2AX: WIP1 dephosphorylates the histone variant H2AX, a marker of DNA double-strand breaks.
By inhibiting WIP1, this compound prevents the dephosphorylation of these key DDR proteins. This leads to sustained activation of the DNA damage response, prolonged cell cycle arrest, and enhanced apoptosis in cancer cells, particularly those with wild-type p53 and amplified PPM1D.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and related WIP1 inhibitors.
Table 1: In Vitro Inhibitory Activity of WIP1 Inhibitors
| Compound | IC50 (nM) | Inhibition Type | Target | Reference |
| This compound | 86.9 | Non-competitive | Recombinant WIP1 | |
| SPI-001 | 110 | Non-competitive | Recombinant WIP1 | |
| GSK2830371 | 6 - 13 | Allosteric | Recombinant WIP1 | |
| CCT007093 | 8400 | - | In vitro WIP1 |
Table 2: Cellular Activity of this compound and Synergistic Effects
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| MCF7 (Breast Cancer, PPM1D amplified) | This compound | Suppressed cell proliferation | Dose-dependent | |
| HCT-116 (Colorectal Carcinoma, truncated WIP1) | SPI-001 (analogue of this compound) + Doxorubicin | Enhanced inhibition of cell growth | Increased p53 phosphorylation at Ser15 | |
| Neuroblastoma Cell Lines | This compound + GSK-J4 | Synergistic cytotoxicity, suppression of tumor growth | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro WIP1 Phosphatase Activity Assay
This protocol is a generalized procedure based on commonly used methods for measuring WIP1 phosphatase activity.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant WIP1.
Materials:
-
Recombinant human WIP1 protein
-
Phosphopeptide substrate (e.g., a peptide corresponding to a known WIP1 phosphorylation site on p53 or ATM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT
-
This compound (dissolved in DMSO)
-
Phosphate detection reagent (e.g., BIOMOL Green™ or PiPer™ Phosphatase Assay Kit)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.
-
Add the phosphopeptide substrate to all wells to a final concentration of 10-100 µM.
-
Initiate the reaction by adding recombinant WIP1 protein to each well (except the no-enzyme control) to a final concentration of 1-5 nM.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and detect the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cells.
Objective: To evaluate the dose-dependent effect of this compound, alone or in combination with other agents like doxorubicin, on the viability of cancer cell lines such as MCF7 or HCT-116.
Materials:
-
MCF7 or HCT-116 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (optional, for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or doxorubicin in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
In Vivo Xenograft Tumor Model (Generalized Protocol)
This is a generalized protocol for a breast cancer xenograft model, as specific details for an in vivo study with this compound were not found in the searched literature. Researchers should optimize this protocol based on their specific experimental needs.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old
-
Human breast cancer cells (e.g., MCF7)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Harvest cultured breast cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Anesthetize the mice and inject the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad.
-
Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (dosage and route to be determined by preliminary studies) or vehicle control to the respective groups according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound is a potent and specific non-competitive inhibitor of WIP1 phosphatase. By targeting a key negative regulator of the DNA damage response, this compound demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with an overactive WIP1 signaling axis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other WIP1 inhibitors. While in vitro data are promising, further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound in oncology. The synergistic effects observed with other anti-cancer agents suggest that combination therapies involving WIP1 inhibition may be a valuable strategy in the future of cancer treatment.
References
PPM1D Inhibition by SL-176: A Technical Overview
Introduction
Protein Phosphatase Magnesium-Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1), is a serine/threonine phosphatase that plays a critical role in cellular stress response pathways.[1][2] Encoded by a gene frequently amplified or overexpressed in a variety of human cancers, including breast cancer, neuroblastoma, and certain myeloid malignancies, PPM1D functions as a key negative regulator of the DNA Damage Response (DDR) network.[2][3][4] It exerts its oncogenic effects by dephosphorylating and inactivating several tumor suppressor proteins, most notably p53 and p38 MAPK. This action effectively dampens the signals that would otherwise lead to cell cycle arrest or apoptosis, thereby promoting cell survival and proliferation. The crucial role of PPM1D in tumorigenesis has positioned it as an attractive therapeutic target.
SL-176 is a potent and specific small-molecule inhibitor developed to target the enzymatic activity of PPM1D. As a simplified analog of the perhydrophenanthrene compound SPI-001, this compound has been identified as a non-competitive inhibitor of PPM1D. Preclinical studies have demonstrated that this compound can selectively suppress the proliferation of cancer cells overexpressing PPM1D, induce cell cycle arrest and apoptosis, and shows promise as a lead compound for the development of novel anti-cancer agents.
Mechanism of Action and Signaling Pathways
PPM1D is a key homeostatic regulator that terminates the DDR signaling cascade, allowing cells to recover after DNA damage has been repaired. In cancer cells where PPM1D is overexpressed, this regulation is hijacked to suppress anti-tumorigenic signals. PPM1D directly dephosphorylates and inactivates key proteins in the DDR pathway, including ATM, Chk1/2, p38 MAPK, and the tumor suppressor p53.
The inhibition of PPM1D by this compound blocks this dephosphorylation activity. This leads to the sustained phosphorylation and activation of PPM1D substrates. The resulting accumulation of activated p53 and p38 MAPK restores downstream signaling, leading to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. This mechanism is particularly effective in tumor cells that are highly dependent on PPM1D for survival.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and cell-based assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ vs. PPM1D | 86.9 nM | Recombinant WIP1 (PPM1D) | |
| Inhibition Type | Non-competitive | Enzyme kinetics |
| Cell Line | Cancer Type | Parameter | Result | Reference |
| MCF-7 | Breast Cancer (PPM1D amplified) | Proliferation | Significantly inhibited | |
| Multiple Neuroblastoma Lines | Neuroblastoma | Cell Viability (IC₅₀) | 0.57 - 1.3 µM | |
| Medulloblastoma Lines | Medulloblastoma | Cell Viability (IC₅₀) | ~1 µM | |
| Breast Cancer (PPM1D amplified) | Breast Cancer | Cell Cycle | G2/M Arrest | |
| Breast Cancer (PPM1D amplified) | Breast Cancer | Apoptosis | Induced |
| Cell Line | Experimental Condition | Parameter | Result | Reference |
| 3T3-L1 | Adipocyte Differentiation | Lipid Droplet Formation | Significantly suppressed | |
| 3T3-L1 | Adipocyte Differentiation | Lipid Droplet Size | Significantly reduced | |
| 3T3-L1 | Adipocyte Differentiation | PPARγ and C/EBPα mRNA | Expression repressed |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro PPM1D Phosphatase Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on PPM1D enzymatic activity.
-
Principle: A colorimetric or fluorometric assay using a synthetic phosphopeptide substrate for PPM1D. The release of free phosphate is measured.
-
Methodology:
-
Recombinant human PPM1D protein is incubated in an assay buffer (containing Mg²⁺ or Mn²⁺).
-
A known concentration of a phosphorylated substrate (e.g., a synthetic peptide mimicking a p53 phosphorylation site) is added.
-
Varying concentrations of this compound are added to the reaction wells.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and a reagent (e.g., Malachite Green) is added to detect the amount of free phosphate released.
-
Absorbance is read at the appropriate wavelength (e.g., ~620 nm).
-
Data are normalized to controls (no inhibitor) and IC₅₀ values are calculated by plotting inhibitor concentration versus percent inhibition.
-
Cell Viability Assay (MTS Assay)
-
Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Principle: Measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cells (e.g., MCF-7, neuroblastoma cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 24-72 hours).
-
After incubation, MTS reagent is added to each well.
-
Plates are incubated for 1-4 hours at 37°C to allow for formazan development.
-
The absorbance of the formazan product is measured at ~490 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells, and IC₅₀ values are determined.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Principle: Based on the measurement of DNA content in cells using a fluorescent dye (e.g., Propidium Iodide, PI) that stoichiometrically binds to DNA. Flow cytometry is used to quantify the fluorescence, which correlates with the amount of DNA in each cell (G1, S, or G2/M phase).
-
Methodology:
-
Cells are treated with this compound at a relevant concentration (e.g., near the IC₅₀) for 24-48 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Samples are analyzed on a flow cytometer.
-
The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Western Blot Analysis
-
Objective: To assess the phosphorylation status of PPM1D targets (e.g., p53, p38 MAPK) and markers of apoptosis.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
Methodology:
-
Cells are treated with this compound for a defined time course.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-total p53, anti-cleaved-caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Conclusion
This compound is a well-characterized inhibitor of the PPM1D phosphatase, demonstrating potent activity both in vitro and in cancer cell models where PPM1D is overexpressed. Its mechanism of action, centered on the reactivation of the p53 and p38 MAPK tumor suppressor pathways, provides a strong rationale for its therapeutic potential. The quantitative data and established experimental protocols confirm its specificity and cellular effects, including the induction of G2/M cell cycle arrest and apoptosis in sensitive cancer cell lines. Furthermore, its ability to suppress the growth of medulloblastoma and neuroblastoma xenografts in vivo highlights its potential as a lead compound for clinical development. The collective evidence validates PPM1D as a significant therapeutic target and establishes this compound as a valuable chemical tool and a promising candidate for further anti-cancer drug development.
References
- 1. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SL-176: A Potent and Specific Inhibitor of PPM1D with Anti-Adipogenic and Anti-Cancer Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SL-176 is a novel small molecule inhibitor of the Ser/Thr protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). This document provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, preclinical efficacy in oncology, and its role in regulating adipocyte differentiation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's effects. Signaling pathway diagrams and experimental workflows are visualized to offer a clear understanding of its molecular interactions and experimental applications.
Core Mechanism of Action: PPM1D Inhibition
This compound exerts its biological effects through the potent and specific inhibition of PPM1D, a member of the PP2C family of phosphatases.[1] PPM1D is a critical negative regulator of the DNA damage response (DDR) and other stress-response pathways, primarily through the dephosphorylation and inactivation of key tumor suppressors and signaling molecules, including p53 and p38 MAPK.[2][3] By inhibiting PPM1D, this compound effectively removes this negative regulation, leading to the activation of these pathways and subsequent cellular responses such as cell cycle arrest, apoptosis, and differentiation.
Anti-Cancer Activity
In preclinical cancer models, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly in tumors that overexpress PPM1D.[1][4]
Quantitative Data: In Vitro Efficacy
The following table summarizes the in vitro anti-cancer activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | PPM1D Status | Readout | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Overexpressing | Proliferation | ~1.0 | |
| Neuroblastoma Cell Lines (unspecified) | Neuroblastoma | Not specified | Proliferation | 0.57 - 1.3 | |
| HL-60 | Promyelocytic Leukemia | Normal | Differentiation | Not Applicable |
Signaling Pathway: Re-activation of the p53 and p38 MAPK Pathways
The anti-cancer effects of this compound are primarily mediated through the re-activation of the p53 and p38 MAPK signaling pathways. In cancer cells with wild-type p53 and high levels of PPM1D, inhibition by this compound leads to the accumulation of phosphorylated (active) p53 and p38 MAPK, triggering downstream events such as cell cycle arrest at the G2/M phase and apoptosis.
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated p53 and p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-Adipogenic Activity
This compound has been shown to inhibit adipocyte differentiation and lipid droplet formation, suggesting its potential as a therapeutic agent for metabolic disorders.
Quantitative Data: Inhibition of Adipocyte Differentiation
The following table summarizes the effect of this compound on adipocyte differentiation of 3T3-L1 preadipocytes.
| This compound Concentration (µM) | Lipid Droplet Amount (% of Control) | PPARγ mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |
| 0 (Control) | 100 | 1.0 | 1.0 |
| 10 | Significantly Reduced | ~0.4 | ~0.5 |
| 15 | 32 | Not Reported | Not Reported |
Signaling Pathway: Downregulation of Adipogenic Transcription Factors
This compound inhibits adipocyte differentiation by downregulating the master adipogenic transcription factors, PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). The precise mechanism by which PPM1D inhibition leads to the downregulation of these factors is still under investigation but is a key event in blocking the differentiation program.
Experimental Protocols
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum.
-
Differentiation Induction: Two days post-confluence (Day 0), induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).
-
This compound Treatment: Add this compound at the desired concentrations along with the MDI cocktail.
-
Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until Day 8.
-
Fixation: On Day 8, wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and 60% isopropanol, then stain with Oil Red O solution for 10 minutes.
-
Washing: Wash the cells with water to remove excess stain.
-
Imaging: Visualize and photograph the stained lipid droplets using a microscope.
-
Quantification: To quantify the lipid droplets, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 490 nm.
-
RNA Extraction: Extract total RNA from 3T3-L1 cells at different time points of differentiation using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for Pparg, Cebpa, and a housekeeping gene (e.g., Actb).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Conclusion and Future Directions
This compound is a valuable research tool for studying the roles of PPM1D in various cellular processes. Its dual activity as an anti-cancer and anti-adipogenic agent makes it an interesting lead compound for further drug development. Future research should focus on elucidating the detailed molecular mechanisms linking PPM1D inhibition to the downregulation of adipogenic transcription factors and on evaluating the in vivo efficacy and safety of this compound in relevant animal models of cancer and metabolic diseases.
References
- 1. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The WIP1 Inhibitor SL-176: A Deep Dive into its Modulation of the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity. Its inactivation is a hallmark of many cancers, making the p53 signaling pathway a prime target for therapeutic intervention. Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, has emerged as a key negative regulator of p53. SL-176 is a small molecule inhibitor of WIP1, and this document provides a comprehensive technical guide to its mechanism of action and its impact on the p53 signaling pathway. By inhibiting WIP1, this compound reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53 and amplified PPM1D. This guide details the core molecular interactions, presents quantitative data from preclinical studies, outlines key experimental protocols for investigating this pathway, and provides visual diagrams of the underlying biological processes.
The Core Mechanism: this compound and the WIP1-p53 Axis
WIP1 is a serine/threonine phosphatase that functions as a critical negative regulator of the p53 signaling pathway, effectively acting as a homeostatic mechanism to turn off the p53 response. This compound is a specific inhibitor of WIP1, and its therapeutic potential lies in its ability to disrupt this negative regulation, thereby unleashing the tumor-suppressive functions of p53.
The WIP1-p53 Negative Feedback Loop
Under normal conditions and following the resolution of cellular stress, p53 transcriptional activity is downregulated to allow for cellular recovery. One of the genes transcriptionally activated by p53 is PPM1D, the gene encoding WIP1. This induction of WIP1 creates a negative feedback loop where WIP1, in turn, dephosphorylates and inactivates key proteins in the p53 pathway.
WIP1's primary targets in this pathway include:
-
p53: WIP1 directly dephosphorylates p53 at serine 15 (Ser15). Phosphorylation at this site is a key early event in p53 activation in response to DNA damage, as it reduces the interaction of p53 with its primary negative regulator, MDM2.
-
Upstream Kinases: WIP1 dephosphorylates and inactivates several upstream kinases that are responsible for p53 activation, including Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2).
-
MDM2: WIP1 can also dephosphorylate MDM2, which can lead to its stabilization and enhanced ability to target p53 for proteasomal degradation.
By inhibiting WIP1, this compound breaks this negative feedback loop, leading to the sustained phosphorylation and activation of p53 and its upstream regulators. This results in the accumulation of active p53, which can then effectively induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on WIP1 Inhibition
While extensive quantitative data specifically for this compound is emerging, studies on this compound and the highly similar and more potent WIP1 inhibitor, GSK2830371, provide valuable insights into the dose-dependent effects on cancer cells.
| Parameter | Molecule | Value | Cell Line/System | Citation |
| In Vitro IC50 | This compound | 110 nM | Recombinant WIP1 enzyme assay | [1] |
| GSK2830371 | 6 nM | Recombinant WIP1 enzyme assay | [1] | |
| Growth Inhibition (GI50) | GSK2830371 | 2.65 µM | MCF-7 (breast cancer, PPM1D amplified) | [2] |
| Cell Cycle Arrest | GSK2830371 | Accumulation in G1 and G2 phases | MCF-7 | [1] |
| Apoptosis Induction | This compound | Induces apoptosis | Breast cancer cell line overexpressing PPM1D | [3] |
| GSK2830371 | Potentiates doxorubicin-induced apoptosis | MCF-7 | ||
| Target Gene Upregulation (CDKN1A/p21) | GSK2830371 | ~3-5 fold increase (single agent) | MCF-7 | |
| GSK2830371 + Nutlin-3 | ~20 fold increase | MCF-7 | ||
| Target Gene Upregulation (PUMA) | GSK2830371 + Nutlin-3 + Doxorubicin | Strongest induction | MCF-7 |
Note: GSK2830371 is a more potent and extensively studied WIP1 inhibitor. The data presented for GSK2830371 is illustrative of the effects expected from a potent WIP1 inhibitor like this compound, though the effective concentrations for this compound may be higher.
Key Experimental Protocols
Investigating the effects of this compound on the p53 signaling pathway involves several key experimental techniques. Detailed below are the methodologies for assessing p53 activation and its downstream cellular consequences.
Western Blotting for Phospho-p53 (Ser15)
This protocol is designed to detect the phosphorylation of p53 at Ser15, a key indicator of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p53 (Ser15) and Mouse anti-total p53
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cancer cells (e.g., MCF-7) and treat with various concentrations of this compound for desired time points. Include a positive control (e.g., etoposide-treated cells) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p53 to confirm equal loading and to determine the ratio of phosphorylated to total p53.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Pathway and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: The this compound and p53 Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that retain wild-type p53 but have an overactive WIP1-mediated negative feedback loop, often due to PPM1D amplification. By inhibiting WIP1, this compound effectively restores the tumor-suppressive functions of p53, leading to desired anti-cancer outcomes such as cell cycle arrest and apoptosis. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical development.
Future research should focus on obtaining more extensive quantitative data for this compound across a broader range of cancer cell lines with varying PPM1D and TP53 statuses. Investigating the potential for synergistic combinations with other anti-cancer agents, particularly those that induce DNA damage or further stabilize p53, will be crucial in defining the optimal clinical application of this novel WIP1 inhibitor. The methodologies and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to advancing this promising area of cancer therapy.
References
- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
SL-176: A Potent and Selective WIP1 Phosphatase Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of SL-176
This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a novel small molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the WIP1-p53 signaling axis in oncology.
Introduction: The Rationale for Targeting WIP1 in Cancer
Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is a serine/threonine phosphatase that acts as a critical negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally induces the expression of WIP1. WIP1, in turn, dephosphorylates and inactivates key proteins in the DNA damage response network, including p53 itself, creating a negative feedback loop that terminates the stress response and allows cell cycle progression.
In numerous cancers, including breast cancer and neuroblastoma, PPM1D is frequently amplified, leading to the overexpression of WIP1. This overexpression effectively dampens the p53-mediated tumor suppressor functions, thereby promoting cancer cell proliferation, survival, and resistance to therapy. Consequently, the inhibition of WIP1 has emerged as a promising therapeutic strategy to restore p53 function and sensitize cancer cells to anti-cancer treatments.
Discovery of this compound: A Simplified Analog with Enhanced Potency
This compound was developed as a simplified analog of SPI-001, another known WIP1 inhibitor. The discovery process aimed to create a more potent and specific inhibitor with favorable pharmacological properties. Through a focused medicinal chemistry effort, this compound emerged as a lead candidate with significant inhibitory activity against WIP1 phosphatase.
Caption: Discovery workflow for this compound.
Synthesis of this compound
While the detailed, step-by-step synthesis of this compound is proprietary and not fully disclosed in the public domain, it has been described as a 10-step synthesis process. The development of this efficient synthesis was a key factor in enabling its preclinical evaluation.
Mechanism of Action: Potentiation of the p53 Signaling Pathway
This compound exerts its anti-cancer effects through the specific, non-competitive inhibition of WIP1 phosphatase. By inhibiting WIP1, this compound prevents the dephosphorylation of key tumor suppressor proteins, most notably p53 at the Ser15 residue. The sustained phosphorylation of p53 leads to its stabilization and activation, resulting in the transcriptional upregulation of its downstream targets. This cascade of events ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells with functional p53.
Caption: this compound mechanism of action.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | ~0.6 - 1.0 |
| SK-N-BE(2) | Neuroblastoma | ~0.7 - 1.3 |
| SK-N-AS | Neuroblastoma | ~0.8 - 1.2 |
| SH-SY5Y | Neuroblastoma | ~0.57 |
| MCF-7 | Breast Cancer | Data not available |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome |
| Mouse Xenograft | Neuroblastoma | Daily intraperitoneal injections of this compound | Significant slowing of tumor growth |
| Mouse Xenograft | Medulloblastoma | Daily intraperitoneal injections of this compound | Significant slowing of tumor growth |
| Zebrafish Xenograft | Neuroblastoma | Co-treatment with GSK-J4 | Reduced tumor growth |
Experimental Protocols
WIP1 Phosphatase Inhibition Assay
A detailed protocol for a WIP1 phosphatase inhibition assay is crucial for evaluating the potency and selectivity of inhibitors like this compound. While the specific protocol used for this compound's initial characterization is not publicly available, a general method is outlined below.
Caption: General workflow for a WIP1 inhibition assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human WIP1 enzyme
-
Phosphopeptide substrate (e.g., a peptide containing a phosphorylated serine or threonine residue recognized by WIP1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound or other test compounds
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
384-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound and recombinant WIP1 enzyme to the wells of the microplate.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of WIP1 inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, SK-N-BE(2)) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of WIP1 phosphatase with demonstrated preclinical anti-cancer activity, particularly in cancers with PPM1D amplification. Its mechanism of action, involving the reactivation of the p53 tumor suppressor pathway, provides a strong rationale for its further development. Future studies should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, including patient-derived xenografts. Combination studies with other anti-cancer agents, such as chemotherapy and other targeted therapies, are also warranted to explore potential synergistic effects and overcome resistance mechanisms. The continued investigation of this compound holds promise for a novel therapeutic approach for patients with WIP1-overexpressing tumors.
The Role of SL-176 in the DNA Damage Response: An In-Depth Technical Guide
Disclaimer: Initial research indicates that "SL-176" is not a recognized designation for a specific molecule in the DNA damage response pathway. However, extensive data is available for SL-172154 , a clinical-stage investigational molecule from Shattuck Labs. It is highly probable that "this compound" is a typographical error for "SL-172154." This guide will, therefore, focus on SL-172154 and its relevance to the DNA damage response, particularly in the context of cancer therapy.
Executive Summary
SL-172154 is a bifunctional fusion protein (SIRPα-Fc-CD40L) with a primary immuno-oncological mechanism of action. It is designed to bridge the innate and adaptive immune systems by simultaneously blocking the CD47/SIRPα checkpoint and agonizing the CD40 receptor.[1][2] While not a direct modulator of DNA repair pathways, its therapeutic targets, CD47 and CD40, have significant, albeit indirect, roles in the cellular response to DNA damage. This guide provides a comprehensive overview of SL-172154, its mechanism of action, and explores the potential interplay with the DNA damage response, supported by preclinical and clinical data.
Introduction to SL-172154
SL-172154 is an investigational Agonist Redirected Checkpoint (ARC®) fusion protein.[1] It is engineered to enhance anti-tumor immunity through a dual mechanism:
-
CD47 Blockade: The SIRPα domain of SL-172154 binds to CD47 on the surface of cancer cells, inhibiting the "don't eat me" signal that prevents phagocytosis by macrophages.[3][4]
-
CD40 Agonism: The CD40L domain of the fusion protein binds to and activates the CD40 receptor on antigen-presenting cells (APCs), such as macrophages and dendritic cells, promoting their activation and maturation.
This dual activity is intended to promote the engulfment of cancer cells and enhance the subsequent presentation of tumor antigens to T cells, thereby stimulating a robust and durable anti-tumor immune response.
The Indirect Role of SL-172154's Targets in the DNA Damage Response
While the primary function of SL-172154 is to modulate the immune system, its targets have been implicated in the DNA damage response (DDR).
CD47 and the DNA Damage Response
Recent studies have revealed a connection between CD47 and the cellular response to genotoxic stress. Research indicates that CD47 expression is upregulated in response to DNA damage in a manner dependent on the MRE11 nuclease, a key component of the DNA double-strand break repair machinery. This suggests that cancer cells may exploit the DDR to upregulate CD47 as a mechanism of immune evasion.
Furthermore, blockade or mutation of CD47 has been shown to enhance the DNA damage response to ionizing radiation in some cancer cell lines. It has also been demonstrated that CD47 blockade can increase the sensitivity of cancer cells to cisplatin by inhibiting the expression of DNA repair genes. This raises the possibility that the SIRPα component of SL-172154, by blocking CD47, could potentiate the effects of DNA-damaging chemotherapies.
CD40 Signaling and DNA Damage
The CD40 signaling pathway is primarily known for its role in immune cell activation. However, there is evidence to suggest a link to the DDR. One study demonstrated that a membrane-stable mutant of CD40 ligand (CD40L) could induce a DNA damage response, leading to cellular senescence in non-small cell lung cancer cells. This was associated with the activation of the ATM/Chk2 pathway, a central axis of the DDR. The CD40L domain of SL-172154 could, therefore, potentially influence the DDR in tumor cells that express the CD40 receptor.
Quantitative Data from Clinical Trials
SL-172154 has been evaluated in several Phase 1 clinical trials, primarily in patients with advanced cancers. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of SL-172154 in Combination with Azacitidine in TP53-mutant Acute Myeloid Leukemia (AML) and Higher-Risk Myelodysplastic Syndromes (HR-MDS)
| Indication | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) / Marrow Complete Remission (mCR) | Median Overall Survival (OS) | Data Cut-off Date |
| TP53m AML | 21 | 43% | 33% (CR/CRi) | 10.5 months | June 4, 2024 / September 3, 2024 |
| HR-MDS | 24 | 67% | 58% | 15.6 months | April 23, 2024 / September 3, 2024 |
CRi: Complete Remission with incomplete hematologic recovery
Table 2: Safety Profile of SL-172154 in Combination with Azacitidine
| Adverse Event (AE) | Grade 3 or Higher | Most Common Treatment-Emergent AEs |
| Infusion-Related Reactions (IRRs) | No Grade 3 or higher with dexamethasone premedication | Infusion-related reactions |
| Other | Grade 3 or 4 AEs related to SL-172154 were reported in 14% of TP53m AML patients and 18% of HR-MDS patients | Fatigue, increased AST/ALT, nausea, hypoxia, pneumonia, chondrocalcinosis, febrile neutropenia |
Experimental Protocols
The clinical evaluation of SL-172154 has been conducted through multicenter, open-label, dose-escalation, and expansion cohort studies.
Phase 1a/1b Study in AML and HR-MDS (NCT05275439)
-
Objectives: To evaluate the safety, tolerability, recommended Phase 2 dose, pharmacokinetics, pharmacodynamics, and anti-tumor activity of SL-172154 alone and in combination with azacitidine.
-
Patient Population: Adults with relapsed/refractory AML or HR-MDS, and treatment-naïve patients with TP53-mutant HR-MDS or AML.
-
Treatment Regimen: SL-172154 administered intravenously weekly in 28-day cycles. Azacitidine administered at 75 mg/m² for 7 days per cycle in the combination cohorts.
-
Dose Escalation: A modified toxicity probability interval-2 (mTPI-2) design was used for dose escalation.
-
Efficacy Assessment: Anti-tumor activity was assessed according to the 2017 European LeukemiaNet (ELN) criteria for AML and the 2006 International Working Group (IWG) criteria for MDS.
Phase 1 Study in Platinum-Resistant Ovarian Cancer (NCT04406623)
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics, anti-tumor, and pharmacodynamic effects of SL-172154.
-
Patient Population: Patients with unresectable, locally advanced or metastatic platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer.
-
Treatment Regimen: SL-172154 administered intravenously at escalating doses (0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg).
-
Dose Escalation: Followed a modified toxicity probability interval-2 design.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of SL-172154
Caption: Proposed dual mechanism of action of SL-172154.
Potential Interplay with the DNA Damage Response
Caption: Potential indirect role of SL-172154's targets in the DNA damage response.
Conclusion
SL-172154 is a promising immuno-oncology agent with a well-defined dual mechanism of action targeting the CD47/SIRPα and CD40 pathways. While its primary function is not the direct modulation of the DNA damage response, emerging evidence suggests that its targets are linked to the cellular response to genotoxic stress. The upregulation of CD47 following DNA damage and the potential for CD40 signaling to induce a DDR-like state provide a compelling rationale for the combination of SL-172154 with DNA-damaging agents. The clinical data, particularly in TP53-mutant hematologic malignancies, underscores the potential of this therapeutic approach. Further research is warranted to fully elucidate the intricate interplay between SL-172154-mediated immune modulation and the DNA damage response in cancer cells.
References
An In-depth Technical Guide to the Investigation of ABBV-176 in Breast Cancer Models
Disclaimer: Initial searches for "SL-176" in the context of breast cancer did not yield specific information on a compound with that designation. However, extensive research is available for ABBV-176 , an antibody-drug conjugate (ADC) investigated in breast cancer models. This guide focuses on ABBV-176, which is likely the intended subject of inquiry.
This technical guide provides a comprehensive overview of the preclinical and early clinical investigations of ABBV-176 in breast cancer. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and visualization of key concepts.
Introduction to ABBV-176
ABBV-176 is an investigational antibody-drug conjugate designed for the treatment of solid tumors expressing the prolactin receptor (PRLR). Prolactin signaling is implicated in the proliferation, migration, and survival of breast cancer cells.[1] ABBV-176 consists of a humanized monoclonal antibody that targets PRLR, linked to a potent DNA-damaging agent, a pyrrolobenzodiazepine (PBD) dimer.[2][3] The rationale behind this approach is to selectively deliver a highly cytotoxic payload to tumor cells that overexpress PRLR, thereby minimizing systemic toxicity.
Mechanism of Action
The proposed mechanism of action for ABBV-176 involves a multi-step process. Upon intravenous administration, the antibody component of ABBV-176 binds to the prolactin receptor on the surface of tumor cells.[4] This binding event triggers the internalization of the ADC into the cell. Once inside the cell, the PBD payload is released. PBD dimers are highly potent cytotoxins that cause cell death by cross-linking DNA and inducing DNA breaks.[2] This DNA damage ultimately leads to the demise of the cancer cell.
Preclinical Investigations
ABBV-176 has been evaluated in a range of preclinical breast cancer models, including cell lines and patient-derived xenografts (PDX). These studies aimed to assess its potency, efficacy, and the correlation between PRLR expression and anti-tumor activity.
ABBV-176 demonstrated potent cytotoxicity against a panel of 25 breast cancer cell lines with varying levels of PRLR expression. The sensitivity of the cell lines to ABBV-176 correlated with both PRLR mRNA and protein expression levels. Notably, the ADC was effective in both HER2-positive and HER2-negative tumor cell lines.
Table 1: In Vitro Potency of ABBV-176 in a Breast Cancer Cell Line Model
| Cell Line | PRLR Expression Level | Efficacy of ABBV-176 |
|---|
| BT-474 | Low (~10,000 receptors/cell) | Effective in inducing tumor regression |
The anti-tumor activity of ABBV-176 was further confirmed in in vivo breast cancer models.
Table 2: In Vivo Efficacy of ABBV-176 in Breast Cancer Xenograft Models
| Model Type | Model Name | Treatment Regimen | Outcome |
|---|---|---|---|
| Cell Line Xenograft | BT-474 FP2 | Single dose of 0.5 mg/kg | Effective in regressing established tumors (p < 0.05) |
| Patient-Derived Xenograft (PDX) | CTG-0869 | 0.1, 0.2, 0.3, and 0.5 mg/kg (Q7D x 3) | Induced durable tumor regression |
| Patient-Derived Xenograft (PDX) | CTG-0670 | Not specified | Potent anti-tumor activity |
In the CTG-0869 PDX model, tumors treated with 0.1 mg/kg of ABBV-176 began to regrow by day 63, indicating a dose-dependent duration of response.
Preclinical studies also explored the potential of combining ABBV-176 with other anti-cancer agents. The combination of ABBV-176 with the PARP inhibitor veliparib resulted in enhanced anti-tumor activity in a BRCA1-deficient triple-negative breast cancer model (CTG-0670). This suggests a potential synergistic effect by targeting DNA damage repair pathways.
Clinical Investigations
A first-in-human, Phase 1, dose-escalation study (NCT03145909) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ABBV-176 in patients with advanced solid tumors, including breast cancer.
The study enrolled 19 patients with advanced solid tumors, including 6 patients with breast cancer. Patients received ABBV-176 once every 3 weeks at doses ranging from 2.7 to 109.35 μg/kg.
The study was terminated early due to significant toxicity. Dose-limiting toxicities (DLTs) were observed and included thrombocytopenia, neutropenia, and pancytopenia. The most common treatment-emergent adverse events were:
-
Thrombocytopenia
-
Neutropenia
-
Increased aspartate aminotransferase
-
Nausea
-
Fatigue
-
Pleural effusions
Late-onset toxicities, such as effusions and edema, suggested cumulative toxicity and confounded the determination of a maximum tolerated dose (MTD).
No objective responses were observed in the 19 patients treated in the study.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the investigation of ABBV-176.
-
Cell Lines: A panel of 25 human breast cancer cell lines with varying PRLR expression was used.
-
Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with escalating concentrations of ABBV-176 or a non-targeting control ADC.
-
Endpoint: Cell viability was assessed using standard methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to determine the half-maximal inhibitory concentration (IC50).
References
- 1. Prolactin Receptor Expression and Breast Cancer: Relationships with Tumor Characteristics among Pre- and Post-menopausal Women in a Population-Based Case–Control Study from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-176, a PRLR antibody drug conjugate with a potent DNA-damaging PBD cytotoxin and enhanced activity with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABBV-176, a PRLR antibody drug conjugate with a potent DNA-damaging PBD cytotoxin and enhanced activity with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
The Inhibitory Effect of SL-176 on Adipocyte Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SL-176, a potent and specific inhibitor of Ser/Thr protein phosphatase PPM1D, on the differentiation of adipocytes. The following sections detail the molecular mechanisms, quantitative effects, and experimental protocols associated with this compound's anti-adipogenic properties, offering valuable insights for research and development in the fields of obesity and metabolic diseases.
Core Mechanism of Action
This compound exerts its inhibitory effect on adipocyte differentiation by targeting PPM1D, a novel therapeutic target for anti-obesity treatment.[1][2] Inhibition of PPM1D by this compound leads to a significant downstream suppression of key adipogenic markers. Specifically, this compound represses both the mRNA and protein expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[1][3]. These two transcription factors are considered the master regulators of adipogenesis, and their downregulation is a critical event in the inhibition of fat cell development[1].
Interestingly, this compound does not appear to affect the expression of C/EBPβ, a transcription factor that acts upstream of PPARγ and C/EBPα in the adipogenic cascade. This suggests that this compound's mechanism of action is specific to the later stages of adipocyte differentiation, primarily by disrupting the induction of the master regulatory transcription factors.
Quantitative Effects of this compound on Adipogenesis
The inhibitory effects of this compound on adipocyte differentiation have been quantified through various in vitro assays using the 3T3-L1 preadipocyte cell line. The data demonstrates a significant and dose-dependent reduction in lipid accumulation and the expression of key adipogenic markers.
| Parameter Measured | This compound Concentration | Result | Reference |
| Lipid Droplet Amount | 15 µM | Decreased to 32% of control | |
| PPARγ mRNA Expression | 10 µM | Significantly repressed | |
| C/EBPα mRNA Expression | 10 µM | Significantly repressed | |
| PPARγ Protein Expression | 5, 10, 15 µM | Greatly decreased in a dose-dependent manner | |
| C/EBPα Protein Expression | 5, 10, 15 µM | Greatly decreased in a dose-dependent manner | |
| C/EBPβ mRNA and Protein Expression | 10 µM | Hardly affected |
Signaling Pathway of this compound in Adipocyte Differentiation
The following diagram illustrates the proposed signaling pathway through which this compound inhibits adipocyte differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's effects on adipocyte differentiation.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard procedure for inducing adipogenesis in 3T3-L1 cells, which serves as the foundational assay for testing the effects of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MDI induction medium:
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
in DMEM with 10% FBS
-
-
Insulin medium:
-
10 µg/mL insulin in DMEM with 10% FBS
-
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in appropriate culture vessels and grow to confluence in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with MDI induction medium. For experimental groups, add this compound at the desired concentrations.
-
Medium Change (Day 2): After 48 hours, replace the induction medium with insulin medium, with or without this compound.
-
Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS, with or without this compound, until day 8.
-
Endpoint Analysis (Day 8): The differentiated adipocytes are ready for analysis, such as Oil Red O staining, RNA extraction for RT-qPCR, or protein extraction for Western blotting.
Oil Red O Staining and Quantification
This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
Materials:
-
Oil Red O stock solution (0.3% w/v in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution in water, filtered)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Isopropanol
Procedure:
-
Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells with water.
-
Staining: Add the Oil Red O working solution and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells with water until the wash water is clear.
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification: Elute the Oil Red O stain from the cells by adding isopropanol and incubating for 15-30 minutes with gentle shaking. Measure the absorbance of the eluate at 490-520 nm.
RNA Extraction and RT-qPCR
This protocol is for quantifying the mRNA expression levels of adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Cebpb, Actb)
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Normalize the expression of the target genes to a reference gene (e.g., actin) and calculate the fold change in expression relative to the control group.
Protein Extraction and Western Blotting
This method is used to determine the protein levels of adipogenic transcription factors.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-C/EBPβ, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).
References
- 1. Inhibition of lipid droplet formation by Ser/Thr protein phosphatase PPM1D inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipid droplet formation by Ser/Thr protein phosphatase PPM1D inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Safety Profile of Remdesivir (GS-5734): An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity.[1] Developed by Gilead Sciences, it has been a key therapeutic agent in the management of COVID-19. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on remdesivir to support its clinical development. The document summarizes key findings from non-clinical safety pharmacology, single-dose and repeat-dose toxicity, genotoxicity, and reproductive and developmental toxicity studies. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Mechanism of Action
Remdesivir is a prodrug that is metabolized within cells to its active triphosphate form (GS-443902).[2] This active metabolite acts as an adenosine triphosphate (ATP) analog and competes with the natural substrate for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp).[2][3] Incorporation of remdesivir triphosphate into the viral RNA leads to delayed chain termination, thereby inhibiting viral replication.[4] The selectivity of remdesivir is attributed to the higher affinity of the viral RdRp for the drug's active metabolite compared to mammalian DNA and RNA polymerases.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]
- 4. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SL-176: In Vitro Characterization of a CD47-Targeting Immunotherapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL-176 is a next-generation therapeutic agent designed to target the CD47-SIRPα innate immune checkpoint.[1][2] CD47, often referred to as the "don't eat me" signal, is frequently overexpressed on the surface of various cancer cells.[3][4] By binding to its receptor, signal-regulatory protein alpha (SIRPα), on myeloid cells like macrophages and dendritic cells, CD47 prevents the phagocytosis of these malignant cells, allowing them to evade immune surveillance.[3] The blockade of the CD47-SIRPα interaction is a promising strategy in cancer immunotherapy to enhance the elimination of tumor cells by the innate immune system.
This compound, an anti-CD47 antibody, functions by obstructing the CD47-SIRPα signaling pathway, thereby promoting the phagocytosis of cancer cells. Uniquely, it also demonstrates the ability to induce cytotoxicity in tumor cells through a cell-autonomous mechanism, independent of antibody-dependent cellular cytotoxicity (ADCC). Furthermore, this compound exhibits preferential binding to tumor cells over many normal cell types, suggesting a favorable safety profile.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its binding characteristics, effects on tumor cell viability, and its ability to induce phagocytosis.
Signaling Pathway and Experimental Workflow
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates an inhibitory signal that prevents phagocytosis. This compound blocks this interaction, leading to tumor cell engulfment. A secondary mechanism involves direct, cell-autonomous cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of AO-176, a Next-Generation Humanized Anti-CD47 Antibody with Novel Anticancer Properties and Negligible Red Blood Cell Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of SL-176
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: SL-176 (also known as SL-172154) is a bifunctional fusion protein developed by Shattuck Labs. In October 2024, the clinical development of SL-172154 for oncology indications was discontinued due to insufficient overall survival benefit in clinical trials. The information provided herein is for research and informational purposes only and is based on the theoretical mechanism of action of a CD47-4-1BB-L fusion protein and general laboratory protocols.
Introduction
This compound is an Agonist Redirected Checkpoint (ARC®) fusion protein designed to modulate both the innate and adaptive immune systems. It is composed of the extracellular domain of human SIRPα fused to the extracellular domain of human 4-1BB ligand (4-1BBL) via a modified Fc domain. This unique structure allows this compound to simultaneously block the "don't eat me" signal mediated by the CD47-SIRPα interaction and provide a costimulatory "eat me" signal to T cells through the 4-1BB (CD137) receptor.[1]
The dual mechanism of action of this compound aims to:
-
Enhance phagocytosis of tumor cells: By blocking the interaction between CD47 on tumor cells and SIRPα on macrophages, this compound is designed to overcome a key mechanism of immune evasion and promote the engulfment of cancer cells by phagocytes.[1]
-
Provide costimulatory signals to T cells: The 4-1BBL component of this compound engages the 4-1BB receptor on activated T cells, leading to enhanced T cell proliferation, survival, and effector function.
These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, focusing on its effects on macrophage-mediated phagocytosis and T cell activation.
Mechanism of Action of this compound
The following diagram illustrates the proposed dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound.
Data Presentation
The following tables summarize illustrative quantitative data that could be expected from the described in vitro assays.
Table 1: Illustrative In Vitro Phagocytosis of CD47+ Tumor Cells by Macrophages
| Treatment | Concentration (µg/mL) | % Phagocytosis (Flow Cytometry) | Phagocytic Index (Microscopy) |
| Isotype Control | 10 | 5.2 ± 1.5 | 10.5 ± 2.1 |
| This compound | 0.1 | 15.8 ± 2.3 | 32.1 ± 4.5 |
| This compound | 1 | 35.2 ± 3.1 | 75.8 ± 6.2 |
| This compound | 10 | 55.6 ± 4.5 | 112.3 ± 8.9 |
Table 2: Illustrative T Cell Activation in Co-culture with Tumor Cells
| Treatment | Concentration (µg/mL) | % CD8+ T Cell Degranulation (CD107a+) | IFN-γ Secretion (pg/mL) |
| Isotype Control | 10 | 8.1 ± 1.2 | 150 ± 25 |
| This compound | 0.1 | 22.5 ± 2.8 | 450 ± 50 |
| This compound | 1 | 45.3 ± 3.5 | 1250 ± 150 |
| This compound | 10 | 68.7 ± 5.1 | 2500 ± 250 |
Experimental Protocols
Protocol 1: In Vitro Macrophage-Mediated Phagocytosis Assay
This protocol details the methodology to assess the ability of this compound to enhance the phagocytosis of tumor cells by macrophages.
Workflow Diagram:
Caption: Workflow for the in vitro phagocytosis assay.
Materials:
-
Target Tumor Cells: CD47-expressing tumor cell line (e.g., Raji, Jurkat, or a relevant solid tumor line).
-
Effector Cells: Macrophage cell line (e.g., THP-1 or U937) or primary human monocytes differentiated into macrophages.
-
This compound and isotype control antibody.
-
Cell Labeling Dye: CFSE or other suitable green fluorescent dye.
-
Macrophage Staining Antibody: PE-conjugated anti-CD11b or other macrophage-specific marker.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.
-
96-well U-bottom plates.
-
Flow cytometer and/or fluorescence microscope.
Methodology:
-
Preparation of Macrophages:
-
If using a cell line like THP-1, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) at a concentration of 50-100 ng/mL for 24-48 hours.
-
If using primary monocytes, isolate from PBMCs and culture with M-CSF (50 ng/mL) for 5-7 days to differentiate into M2-like macrophages.
-
Harvest macrophages and resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Labeling of Target Tumor Cells:
-
Harvest tumor cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of complete culture medium.
-
Wash the cells twice with complete medium and resuspend at 2 x 10^6 cells/mL.
-
-
Co-culture and Treatment:
-
Plate 100 µL of macrophages (1 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Add 50 µL of the desired concentration of this compound or isotype control.
-
Add 50 µL of CFSE-labeled tumor cells (1 x 10^5 cells) to each well (Effector:Target ratio of 1:1).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Staining and Analysis:
-
Flow Cytometry:
-
Gently resuspend the cells and transfer to FACS tubes.
-
Wash the cells with PBS.
-
Stain with a PE-conjugated anti-CD11b antibody for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. The percentage of phagocytosis is determined by the percentage of PE-positive (macrophages) cells that are also CFSE-positive (have engulfed tumor cells).
-
-
Fluorescence Microscopy:
-
Gently wash the wells to remove non-engulfed tumor cells.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the macrophages with an appropriate antibody if not already fluorescently labeled.
-
Image the wells using a fluorescence microscope.
-
The phagocytic index can be calculated as the number of engulfed tumor cells per 100 macrophages.
-
-
Protocol 2: T Cell Activation and Cytotoxicity Assay
This protocol is designed to measure the ability of this compound to enhance T cell activation and killing of tumor cells in a co-culture system.
Workflow Diagram:
Caption: Workflow for T cell activation and cytotoxicity assay.
Materials:
-
Target Tumor Cells: A relevant tumor cell line that expresses an antigen recognized by the T cells (if using antigen-specific T cells).
-
Effector Cells: Human Pan-T cells isolated from PBMCs.
-
This compound and isotype control antibody.
-
T Cell Activation Reagents: Anti-CD3/CD28 beads or antibodies.
-
Flow Cytometry Antibodies: Anti-CD8, anti-CD69, anti-CD107a, and IFN-γ intracellular staining antibodies.
-
Cytokine Analysis: ELISA kit for IFN-γ or a multiplex cytokine assay.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, antibiotics, and IL-2 (10 ng/mL).
-
96-well flat-bottom plates.
Methodology:
-
Preparation of T Cells:
-
Isolate Pan-T cells from human PBMCs using a negative selection kit.
-
Activate T cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio for 24-48 hours.
-
Expand T cells in culture medium containing IL-2 for 5-7 days.
-
-
Preparation of Target Tumor Cells:
-
Culture the tumor cell line under standard conditions.
-
Harvest the cells and resuspend in complete culture medium at 1 x 10^5 cells/mL.
-
-
Co-culture and Treatment:
-
Plate 100 µL of tumor cells (1 x 10^4 cells) into each well of a 96-well flat-bottom plate and allow them to adhere overnight if applicable.
-
On the day of the assay, remove the medium from the tumor cells.
-
Add 100 µL of activated T cells (5 x 10^4 cells) to each well (Effector:Target ratio of 5:1).
-
Add 100 µL of this compound or isotype control at the desired concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Analysis:
-
Cytokine Release (24-48 hours):
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ or other cytokines using an ELISA kit according to the manufacturer's instructions.
-
-
T Cell Activation and Degranulation (6-24 hours):
-
For degranulation assays, add a PE-conjugated anti-CD107a antibody at the beginning of the co-culture.
-
After the incubation period, harvest the cells and stain for surface markers such as anti-CD8 and anti-CD69.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, fix, permeabilize, and stain for intracellular IFN-γ.
-
Analyze the cells by flow cytometry to determine the percentage of activated (CD69+) and degranulating (CD107a+) CD8+ T cells.
-
-
Cytotoxicity (48-72 hours):
-
Cytotoxicity can be assessed by labeling the target cells with a viability dye (e.g., Calcein AM) and measuring the decrease in fluorescence, or by using a luciferase-based assay if the target cells express luciferase.
-
-
Concluding Remarks
The protocols outlined in these application notes provide a framework for the in vitro evaluation of bifunctional molecules like this compound. While the clinical development of this compound in oncology has been halted, the principles and methodologies described here are broadly applicable to the preclinical assessment of other immunomodulatory agents targeting the CD47 and 4-1BB pathways. Researchers should adapt these protocols to their specific cell systems and experimental questions.
References
Application Notes and Protocols for SL-176 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL-176 is a potent and specific small-molecule inhibitor of the Ser/Thr protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily through the dephosphorylation and inactivation of key proteins such as p53 and p38 MAPK. Overexpression of PPM1D has been implicated in the pathogenesis of various cancers, including neuroblastoma and breast cancer, making it an attractive therapeutic target. This compound has demonstrated anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis. These application notes provide a summary of the available data on this compound and protocols for its use in mouse models of cancer.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |
| IMR-32 | Neuroblastoma | ~3 | Synergistic cytotoxicity with GSK-J4 | [1] |
| SK-N-AS | Neuroblastoma | ~11 | Synergistic cytotoxicity with GSK-J4 | [1] |
Note: In vivo dosage for this compound in mouse models has not been specifically reported in the reviewed literature. The provided in vivo data is from a zebrafish xenograft model.
Table 2: In Vivo Efficacy of this compound in a Zebrafish Xenograft Model
| Cancer Type | Animal Model | Drug Combination | Effect | Reference |
| Neuroblastoma | Zebrafish Xenograft | This compound and GSK-J4 | Reduced tumor growth | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PPM1D (Wip1) phosphatase activity. This leads to the sustained phosphorylation and activation of key tumor-suppressive signaling pathways.
Caption: PPM1D (Wip1) Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Xenograft Study in a Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of cancer (e.g., neuroblastoma).
Important Note: The specific in vivo dosage for this compound in mice has not been reported in the available literature. A dose-finding study is highly recommended to determine the maximum tolerated dose (MTD) and optimal biological dose. The following protocol is a general guideline and should be adapted based on the results of such a study. For reference, other PPM1D inhibitors like GSK2830371 have been administered orally in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Cancer cell line (e.g., neuroblastoma cell line with PPM1D overexpression)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and handling equipment
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest and resuspend the cells in a sterile, serum-free medium or PBS. A mixture with Matrigel (1:1 ratio) can enhance tumor take rate.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the desired final concentration in the vehicle.
-
Dose-finding is critical. As a starting point for a dose-finding study, a range of doses could be explored based on in vitro IC50 values and pharmacokinetic data if available.
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage or intraperitoneal injection) at the determined frequency (e.g., daily or every other day).
-
Administer an equal volume of the vehicle to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth throughout the study.
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of significant toxicity are observed.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blot to assess target engagement).
-
Caption: Experimental workflow for a mouse xenograft study with this compound.
References
Application Notes and Protocols for Apoptosis Induction Assays Using Anti-CD176 Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of apoptosis, or programmed cell death, is a critical mechanism for the targeted elimination of cancer cells. One promising therapeutic avenue involves the use of monoclonal antibodies against tumor-associated antigens. The CD176 antigen, also known as the Thomsen-Friedenreich (TF) antigen, is a carbohydrate structure that is highly expressed on the surface of various cancer cells, including leukemic cells, while being virtually absent from normal adult tissues.[1] This differential expression makes it an attractive target for cancer-specific therapies.
This document provides detailed application notes and protocols for utilizing an anti-CD176 antibody to induce and subsequently measure apoptosis in CD176-positive cancer cell lines. We will cover the underlying mechanism of action and provide step-by-step protocols for key apoptosis assays, including Annexin V/Propidium Iodide (PI) staining, caspase-3 activity assays, and Western blotting for apoptosis-related proteins.
Mechanism of Action of Anti-CD176 Antibody-Induced Apoptosis
The anti-CD176 antibody is hypothesized to induce apoptosis by binding to the CD176 carbohydrate moiety present on apoptosis-associated glycoproteins at the cancer cell surface.[1] Key among these glycoproteins are the death receptors CD95 (Fas/APO-1) and Death Receptor 4 (DR4/TRAIL-R1).[1] The binding of the anti-CD176 antibody to these receptors is thought to trigger the extrinsic apoptosis pathway.
This initiation leads to a downstream signaling cascade involving the upregulation of several pro-apoptotic genes, including CASP3, DAXX, CHUK, RIPK2, NFKBIA, and DFFA.[1] Ultimately, this cascade converges on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
References
Application Notes and Protocols for Cell Cycle Analysis Following SL-176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. SL-176 is a novel small molecule inhibitor currently under investigation for its anti-proliferative properties. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Understanding how this compound impacts cell cycle progression is crucial for elucidating its mechanism of action and evaluating its potential as an anti-cancer agent.
Flow cytometry is a powerful technique used to measure the DNA content of individual cells within a population.[1][2] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[2][3][4] This allows for the quantification of cell cycle distribution and the identification of cell cycle arrest at specific checkpoints.
Putative Signaling Pathway of this compound
This compound is hypothesized to be a potent inhibitor of key regulators of the G1/S phase transition, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6). By inhibiting these kinases, this compound is expected to prevent the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its suppression of E2F transcription factors. This leads to a blockage of entry into the S phase and an accumulation of cells in the G1 phase of the cell cycle.
Caption: Putative mechanism of this compound inducing G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize hypothetical data from dose-response and time-course experiments investigating the effect of this compound on the cell cycle distribution of a representative cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48h Treatment)
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 0.1 | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| 1 | 68.4 ± 3.0 | 18.5 ± 1.3 | 13.1 ± 0.9 |
| 10 | 82.1 ± 3.5 | 8.9 ± 0.9 | 9.0 ± 0.7 |
Table 2: Time-Course Effect of 1 µM this compound on Cell Cycle Distribution
| Treatment Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 12 | 52.6 ± 2.3 | 30.2 ± 1.7 | 17.2 ± 1.1 |
| 24 | 60.1 ± 2.8 | 24.5 ± 1.4 | 15.4 ± 1.0 |
| 48 | 68.4 ± 3.0 | 18.5 ± 1.3 | 13.1 ± 0.9 |
| 72 | 75.3 ± 3.2 | 13.7 ± 1.1 | 11.0 ± 0.8 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for harvesting, fixing, and staining cells with propidium iodide for subsequent analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
-
Cell Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube to prevent cell clumping.
-
Fix the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the more buoyant fixed cells.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS, centrifuging at 500 x g for 5 minutes for each wash.
-
Resuspend the cell pellet in 400 µL of PI staining solution.
-
Add 50 µL of RNase A solution to the cell suspension to ensure only DNA is stained.
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of the PI signal area versus height or width to exclude doublets and clumps.
-
Generate a histogram of the PI fluorescence intensity (on a linear scale) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental Workflow
The following diagram outlines the complete workflow for analyzing the effect of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis with this compound treatment.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the novel inhibitor this compound on the cell cycle of cancer cells. By following these detailed procedures for cell culture, treatment, staining, and flow cytometric analysis, researchers can accurately quantify changes in cell cycle distribution. The provided data tables and diagrams serve as a guide for data presentation and interpretation. This information is critical for advancing our understanding of the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
Application Notes: Staining Lipid Droplets with SL-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular lipid droplets are dynamic organelles essential for lipid storage and metabolism. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. SL-176 is a fluorescent dye that offers high specificity and photostability for the visualization and quantification of lipid droplets in both live and fixed cells. This document provides a detailed protocol for using this compound for staining lipid droplets, along with data presentation guidelines and experimental workflows. While this compound is a fictional designation for the purpose of this protocol, the procedures are based on established methods for common green fluorescent lipid droplet stains.
Product Information
This compound is a lipophilic dye that rapidly accumulates in the neutral lipid core of lipid droplets, exhibiting bright green fluorescence with minimal background staining in other cellular compartments. It is suitable for a variety of applications, including fluorescence microscopy, high-content screening, and flow cytometry.
Quantitative Data Summary
| Property | Value |
| Excitation Wavelength (max) | ~488 nm |
| Emission Wavelength (max) | ~515 nm |
| Recommended Concentration | 1-10 µM |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Storage | -20°C, protected from light |
Experimental Protocols
I. Live Cell Staining Protocol
This protocol is designed for staining lipid droplets in living cells for subsequent fluorescence imaging.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or multi-well plates
-
(Optional) Oleic acid or other lipid droplet inducers
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel. To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 100 µM) for 24 hours prior to staining.
-
Preparation of Staining Solution: Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live cell imaging medium to a final concentration of 1-10 µM.
-
Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: After incubation, the cells can be imaged directly without a wash step. For reduced background, cells can be washed once with fresh imaging medium before observation.
-
Microscopy: Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set.
II. Fixed Cell Staining Protocol
This protocol is suitable for staining lipid droplets in cells that have been fixed.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cells cultured on coverslips or multi-well plates
Procedure:
-
Cell Fixation: Wash cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Prepare the this compound staining solution by diluting the stock solution in PBS to a final concentration of 1-10 µM. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The stained lipid droplets can now be imaged using a fluorescence microscope with a standard FITC filter set.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a lipid droplet staining experiment, from cell preparation to data analysis.
References
Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt/mTOR Pathway Following SL-176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL-176 is a novel, potent, and highly selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of various human cancers, making it a prime target for therapeutic intervention. Western blot analysis is a fundamental technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the changes in the phosphorylation status of key proteins within this pathway.
These application notes provide a detailed protocol for performing Western blot analysis to assess the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway in cancer cell lines. The primary endpoints of this protocol are the quantification of phosphorylated Akt at Serine 473 (p-Akt Ser473) and phosphorylated mTOR at Serine 2448 (p-mTOR Ser2448), normalized to their respective total protein levels.
Mechanism of Action of this compound (Hypothetical)
This compound is hypothesized to be an ATP-competitive inhibitor of PI3K. By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent activation of Akt. As a consequence, the downstream phosphorylation of mTOR and other effector proteins is inhibited, leading to a decrease in cell proliferation and survival.
Data Presentation: Quantitative Analysis of p-Akt and p-mTOR Levels
The following table summarizes representative quantitative data from a dose-response experiment analyzing the effect of this compound on p-Akt (Ser473) and p-mTOR (Ser2448) levels in a cancer cell line after a 24-hour treatment. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the untreated control (vehicle).
| Treatment Concentration (nM) | Relative p-Akt (Ser473) / Total Akt Intensity | Relative p-mTOR (Ser2448) / Total mTOR Intensity |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 10 | 0.78 | 0.82 |
| 50 | 0.45 | 0.51 |
| 100 | 0.21 | 0.29 |
| 500 | 0.08 | 0.12 |
Mandatory Visualizations
Figure 1: Hypothetical signaling pathway of this compound inhibition.
Figure 2: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Precast SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
PVDF Membranes.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR (total)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Deionized Water.
Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours prior to treatment, if necessary, to reduce basal pathway activation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to their respective total protein bands. For loading consistency, also normalize to β-actin.
-
Express the data as a fold change relative to the vehicle-treated control.
-
-
Stripping and Re-probing (Optional):
-
To probe for multiple proteins on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed with a different primary antibody (e.g., total Akt, then β-actin). It is recommended to probe for phosphoproteins first.
-
Application Notes and Protocols for the Combined Use of SL-176 and GSK-J4 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combined use of SL-176, a WIP1 (Wild-type p53-induced phosphatase 1) inhibitor, and GSK-J4, a dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A. The combination of these two agents has demonstrated synergistic cytotoxicity in preclinical cancer models, particularly in neuroblastoma, by potentiating p53 downstream signaling pathways.[1][2] These protocols are intended to guide researchers in investigating the therapeutic potential of this combination therapy.
Mechanism of Action
This compound (WIP1 Inhibitor): this compound is a specific inhibitor of the PPM1D (Protein Phosphatase, Mg2+/Mn2+ Dependent 1D), also known as WIP1.[3] WIP1 is a phosphatase that negatively regulates key proteins in the DNA damage response and apoptosis pathways, including p53, ATM, Chk2, and p38 MAPK.[4][5] By inhibiting WIP1, this compound prevents the dephosphorylation and inactivation of these tumor-suppressive proteins, leading to enhanced cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.
GSK-J4 (JMJD3/UTX Inhibitor): GSK-J4 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX) histone demethylases. These enzymes are responsible for removing the repressive trimethylation mark on histone H3 at lysine 27 (H3K27me3). Inhibition of JMJD3 and UTX by GSK-J4 leads to an increase in global H3K27me3 levels, resulting in the silencing of genes involved in cell proliferation and survival.
Synergistic Interaction: The combination of this compound and GSK-J4 has been shown to induce synergistic cytotoxicity in neuroblastoma cells. The proposed mechanism for this synergy involves the dual targeting of critical cancer pathways. This compound potentiates the p53 signaling pathway by preventing its deactivation, while GSK-J4 epigenetically silences pro-survival genes. This combined action leads to a more robust induction of apoptosis and cell cycle arrest than either agent alone.
Data Presentation
In Vitro Cytotoxicity and Synergy in Neuroblastoma Cell Lines
The following table summarizes the synergistic effects of this compound and GSK-J4 on the viability of various neuroblastoma cell lines as reported by Treis D, et al. (2025). The synergy was quantified using the delta score, where a higher score indicates a stronger synergistic effect.
| Cell Line | p53 Status | This compound (IC50) | GSK-J4 (IC50) | Combination Effect | Most Synergistic Area δ Score |
| IMR-32 | Wild-type | Not explicitly stated | Not explicitly stated | Strong synergistic cytotoxicity | 18.9 |
| SK-N-AS | Mutated | Not explicitly stated | Not explicitly stated | Synergistic cytotoxicity | 14.5 |
| SK-N-BE(2) | Mutated | Not explicitly stated | Not explicitly stated | Synergistic cytotoxicity | 17.2 |
| SK-N-DZ | Wild-type | Not explicitly stated | Not explicitly stated | Synergistic cytotoxicity | Not explicitly stated |
| SK-N-SH | Wild-type | Not explicitly stated | Not explicitly stated | Synergistic cytotoxicity | Not explicitly stated |
Note: Specific IC50 values for the individual agents and the combination were not provided in a tabular format in the primary literature. The synergy scores represent the "most synergistic area" from dose-response matrix experiments.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to assess the effect of this compound and GSK-J4, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., IMR-32, SK-N-AS)
-
Complete cell culture medium
-
This compound (WIP1 inhibitor)
-
GSK-J4 (JMJD3/UTX inhibitor)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and GSK-J4 in complete medium. A common concentration range to start with is 0.1 µM to 10 µM for both drugs.
-
For combination studies, prepare a dose-response matrix with varying concentrations of both drugs.
-
Add the desired concentrations of this compound, GSK-J4, the combination, or DMSO (vehicle control) to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 72-144 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot dose-response curves and calculate IC50 values for each drug and the combination.
-
Use software such as CompuSyn or SynergyFinder to calculate Combination Index (CI) values or synergy scores to quantify the drug interaction (CI < 1 indicates synergy).
-
Western Blotting for Apoptosis and p53 Pathway Proteins
This protocol details the detection of key proteins involved in apoptosis and the p53 signaling pathway following treatment with this compound and GSK-J4.
Materials:
-
Cancer cell lines
-
This compound and GSK-J4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-PUMA, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, GSK-J4, or the combination for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., Vinculin or β-actin).
-
In Vivo Zebrafish Xenograft Model
This protocol provides a method for evaluating the in vivo efficacy of the this compound and GSK-J4 combination using a zebrafish xenograft model.
Materials:
-
GFP-transduced neuroblastoma cells (e.g., SK-N-BE(2))
-
Zebrafish embryos (48 hours post-fertilization)
-
Tricaine solution (anesthetic)
-
Microinjection system
-
This compound and GSK-J4
-
Fish water with DMSO (vehicle)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture and harvest GFP-transduced neuroblastoma cells.
-
Resuspend cells in PBS at a concentration of 500-1000 cells per 2 nL.
-
-
Xenotransplantation:
-
Anesthetize zebrafish embryos with tricaine.
-
Inject approximately 2 nL of the cell suspension into the perivitelline space of each embryo.
-
-
Drug Treatment:
-
Immediately after injection, transfer the embryos to fresh fish water containing either vehicle (DMSO), this compound (e.g., 10 µM), GSK-J4 (e.g., 1 µM), or the combination of both drugs.
-
-
Tumor Growth Monitoring:
-
Incubate the embryos at 34°C for 72 hours.
-
At 0 and 72 hours post-treatment, capture fluorescence images of the tumor area in each embryo.
-
-
Data Analysis:
-
Measure the tumor area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage change in tumor size for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the tumor growth between the different treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Synergistic mechanism of this compound and GSK-J4.
Caption: General experimental workflow.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes & Protocols: A Comparative Analysis of Lentiviral WIP1 Knockdown and SL-176 Treatment
Introduction
Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is a serine/threonine phosphatase belonging to the PP2C family.[1][2] It functions as a critical negative regulator of the DNA Damage Response (DDR) pathway.[1][3][4] Upon genotoxic stress, WIP1 is induced by p53 and subsequently dephosphorylates and inactivates key DDR proteins, including ATM, Chk1, Chk2, γH2AX, and p53 itself at Serine 15. This action terminates the DDR signaling cascade and promotes cell cycle recovery. Due to its ability to suppress tumor-suppressing pathways, PPM1D is frequently amplified or overexpressed in various human cancers, making WIP1 a promising therapeutic target.
Inhibition of WIP1 function can be achieved through two primary methodologies: genetic knockdown via lentiviral-delivered short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like SL-176. This document provides a detailed comparison of these two approaches, including their mechanisms, quantitative effects, and experimental protocols for their application in a research setting.
Part 1: Mechanisms of WIP1 Inhibition and Signaling
The WIP1 Signaling Pathway
WIP1 acts as a homeostatic brake on the DDR pathway. In response to DNA damage, kinases like ATM and ATR phosphorylate a cascade of downstream targets to arrest the cell cycle and initiate repair. WIP1 counteracts this by dephosphorylating these key targets, thereby allowing cells to re-enter the cell cycle. Inhibiting WIP1, either by removing the protein or blocking its function, enhances and sustains the DDR signal, leading to increased sensitivity to DNA damaging agents and activation of tumor suppressor functions.
Lentiviral shRNA Knockdown
Lentiviral vectors provide a highly efficient method for achieving stable and long-term gene silencing. The system utilizes a replication-incompetent virus to deliver an shRNA sequence targeting the PPM1D mRNA into a wide variety of cell types. Once transduced, the vector's genetic material integrates into the host cell's genome, leading to constitutive expression of the shRNA. The cell's RNA interference (RNAi) machinery processes the shRNA into small interfering RNA (siRNA), which guides the degradation of WIP1 mRNA, resulting in a potent and sustained reduction of WIP1 protein expression.
This compound Pharmacological Inhibition
This compound is a small molecule compound that functions as a potent and specific non-competitive inhibitor of WIP1 phosphatase. Unlike genetic knockdown, which eliminates the protein, this compound directly targets the enzymatic activity of the existing WIP1 protein. By binding to the phosphatase, it prevents the dephosphorylation of WIP1 substrates. This inhibition is dose-dependent and reversible, allowing for temporal control over the DDR pathway. Treatment with this compound has been shown to significantly inhibit the proliferation of cancer cell lines that overexpress WIP1 and can induce G2/M arrest and apoptosis.
Part 2: Quantitative Data Summary
The efficacy of WIP1 inhibition can be quantified both biochemically (in vitro) and functionally within cells (in vivo/cellular). The following tables summarize key quantitative metrics for pharmacological inhibitors and the cellular consequences of WIP1 inhibition.
Table 1: In Vitro Efficacy of Small Molecule WIP1 Inhibitors
| Compound | Type | IC₅₀ (in vitro) | Target | Reference |
|---|---|---|---|---|
| This compound | Non-competitive inhibitor | 110 nM | WIP1 | |
| SPI-001 | Non-competitive inhibitor | 86.9 nM | WIP1 | |
| GSK2830371 | Allosteric inhibitor | 6 nM | WIP1 |
| CCT007093 | Inhibitor | 8.4 µM | WIP1 | |
Note: IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity in a biochemical assay.
Table 2: Cellular Effects of WIP1 Inhibition
| Method | Cell Line | Effect | Metric | Value | Reference |
|---|---|---|---|---|---|
| GSK2830371 | MCF7 (Breast Cancer) | Reduced Cell Proliferation | EC₅₀ | 0.3 µM | |
| This compound | Breast Cancer Cells | Inhibited Proliferation | - | Dose-dependent | |
| shWIP1 | Medulloblastoma Cells | Induced Apoptosis | - | Increased p53 | |
| siWIP1 | Jurkat (p53 mutant) | Restored DDR Signaling | Protein Level | Increased p-ATM, p-Chk1/2 | |
| GSK2830371 | MCF7 (Breast Cancer) | Sensitized to Doxorubicin | Cell Viability | Potentiated cell death |
| GSK2830371 | NGP (Neuroblastoma) | Sensitized to Nutlin-3 | Apoptosis | Increased Caspase-3 cleavage | |
Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response in a cell-based assay.
Part 3: Experimental Workflow and Protocols
A comparative study of WIP1 knockdown versus pharmacological inhibition requires a parallel experimental design to ensure that observed differences are attributable to the method of inhibition.
Protocol 1: Lentiviral-mediated shRNA Knockdown of WIP1
This protocol describes the transduction of a target cell line (e.g., MCF7) with lentiviral particles to create a stable WIP1 knockdown cell line.
Materials:
-
MISSION® pLKO.1-puro-based shRNA lentiviral particles for human PPM1D (shWIP1) and a non-target control (shControl)
-
Target mammalian cell line (e.g., MCF7, U2OS), exponentially growing
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hexadimethrine bromide (Polybrene) stock solution (e.g., 2 mg/mL)
-
Puromycin dihydrochloride stock solution (e.g., 10 mg/mL)
-
96-well or 6-well cell culture plates
-
RIPA buffer and protease inhibitors
-
Primary antibody against WIP1 and a loading control (e.g., GAPDH)
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Plating: The day before transduction, seed 1.6 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Ensure cells will be 70-80% confluent at the time of transduction.
-
Transduction:
-
On the day of transduction, remove the medium from the wells.
-
Prepare transduction medium: complete medium containing hexadimethrine bromide at a final concentration of 8 µg/mL.
-
Add the appropriate volume of shWIP1 or shControl lentiviral particles to the transduction medium. A range of Multiplicity of Infection (MOI) of 0.5, 1, and 5 should be tested to optimize knockdown.
-
Add the virus-containing medium to the cells and incubate for 18-20 hours at 37°C.
-
-
Medium Change: After incubation, remove the virus-containing medium and replace it with 100 µL of fresh complete medium.
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection by replacing the medium with complete medium containing puromycin. The optimal concentration (typically 2-10 µg/mL) must be determined beforehand with a puromycin titration (kill curve) on the parental cell line.
-
Replace the puromycin-containing medium every 3-4 days.
-
-
Expansion of Resistant Colonies: After 7-10 days, untransduced cells should be eliminated. Pick several resistant colonies, expand them, and create frozen stocks.
-
Validation of Knockdown:
-
Lyse the stable knockdown and control cell populations using RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Perform Western blot analysis using 50 µg of total protein per sample.
-
Probe the membrane with a primary antibody against WIP1 to confirm a significant reduction in protein expression compared to the shControl line.
-
Protocol 2: this compound Treatment for WIP1 Inhibition
This protocol details the treatment of cells with this compound to achieve acute pharmacological inhibition of WIP1 and validation of its functional effect.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Target mammalian cell line, exponentially growing
-
Complete growth medium
-
96-well or 6-well cell culture plates
-
Reagents for downstream assays (e.g., CellTiter-Glo® for viability, Caspase-Glo® 3/7 for apoptosis)
-
RIPA buffer and phosphatase inhibitors
-
Primary antibodies against phospho-p53 (Ser15), total p53, and a loading control
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store in small aliquots at -20°C or -80°C.
-
Cell Plating: Seed cells in the desired plate format (e.g., 5,000 cells/well in a 96-well plate for a viability assay) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Functional Assays: Perform downstream assays as required. For example, measure cell viability using CellTiter-Glo® according to the manufacturer's protocol.
-
Validation of Inhibition:
-
To confirm target engagement, treat cells in a 6-well plate with an effective dose of this compound (e.g., 10 µM) for a shorter duration (e.g., 6-24 hours).
-
Optional: To stimulate the pathway, co-treat with a DNA damaging agent like Doxorubicin (0.5 µM).
-
Lyse the cells with RIPA buffer containing phosphatase inhibitors.
-
Perform Western blot analysis and probe with an antibody for phospho-p53 (Ser15). A significant increase in p-p53 levels in this compound treated cells compared to the DMSO control indicates successful WIP1 inhibition.
-
Part 4: Comparison of Methodologies
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism | Reduces WIP1 protein expression via mRNA degradation. | Inhibits WIP1 enzymatic activity. |
| Effect Duration | Stable, long-term, and constitutive. | Transient and reversible; requires continuous presence of the compound. |
| Control | Genetic; "all-or-nothing" once stable line is made. | Dose-dependent and temporal; can be added or removed. |
| Specificity | Highly specific to the target gene if shRNA is well-designed. | Potential for off-target effects on other phosphatases or kinases. |
| Complexity | Technically demanding: requires virus production/handling and selection. | Simple to apply; add compound to cell media. |
| Applications | Creating stable loss-of-function models, studying long-term phenotypic changes. | Validating WIP1 as a druggable target, high-throughput screening, studying acute pathway dynamics, mimicking a therapeutic approach. |
| Key Validation | Western blot for total WIP1 protein level. | Western blot for phosphorylation status of a WIP1 substrate (e.g., p-p53). |
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Chemical features important for activity in a class of inhibitors targeting the Wip1 flap subdomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Measuring PPM1D Activity After SL-176 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein Phosphatase Magnesium-Dependent 1D (PPM1D), also known as Wip1, is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control.[1][2] It is a negative regulator of key tumor suppressor pathways, including the p53 and p38 MAPK pathways.[3][4] PPM1D is frequently overexpressed or mutated in various cancers, making it an attractive therapeutic target.[1] SL-176 is a specific and potent inhibitor of PPM1D phosphatase activity that has been shown to suppress the proliferation of cancer cells. These application notes provide detailed protocols for measuring the activity of PPM1D following treatment with this compound, enabling researchers to assess the efficacy of this and other potential PPM1D inhibitors.
Signaling Pathway
PPM1D functions as a key negative regulator in the DNA damage response pathway. Upon DNA damage, kinases such as ATM and ATR are activated, leading to the phosphorylation and activation of downstream targets including the tumor suppressor p53 and the checkpoint kinase Chk1. p53, in turn, can induce the expression of PPM1D, creating a negative feedback loop. PPM1D then dephosphorylates and inactivates several key signaling proteins, including p53 at Ser15, Chk1 at Ser345, and p38 MAPK, thereby attenuating the DNA damage response and allowing cells to resume the cell cycle. Inhibition of PPM1D by this compound is expected to block this dephosphorylation, leading to sustained activation of the DNA damage response pathway and subsequent cell cycle arrest or apoptosis.
Caption: PPM1D signaling pathway in the DNA damage response.
Experimental Protocols
Several methods can be employed to measure the activity of PPM1D after treatment with this compound. These include in vitro phosphatase assays and cell-based assays.
In Vitro Phosphatase Assay
This assay directly measures the enzymatic activity of purified PPM1D on a specific substrate in the presence of an inhibitor. A common method involves measuring the release of free phosphate from a phosphopeptide substrate.
Workflow:
Caption: Workflow for the in vitro PPM1D phosphatase assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT, and 30 mM MgCl2.
-
PPM1D Enzyme: Recombinant human PPM1D.
-
Substrate: A phosphopeptide corresponding to a known PPM1D substrate, such as a p53-derived peptide with a phosphorylated Ser15 (p-p53).
-
This compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.
-
Phosphate Detection Reagent: Malachite Green-based phosphate detection kit.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of PPM1D enzyme solution to each well.
-
Add 10 µL of this compound at various concentrations or vehicle (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.
-
Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate solution.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of free phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the percentage of PPM1D inhibition versus the log concentration of this compound to determine the IC50 value.
-
Data Presentation:
| This compound Concentration (nM) | Absorbance (630 nm) | Phosphate Released (pmol) | % Inhibition |
| 0 (Vehicle) | 0.85 | 100 | 0 |
| 1 | 0.78 | 91.8 | 8.2 |
| 10 | 0.65 | 76.5 | 23.5 |
| 50 | 0.42 | 49.4 | 50.6 |
| 100 | 0.25 | 29.4 | 70.6 |
| 500 | 0.12 | 14.1 | 85.9 |
| 1000 | 0.10 | 11.8 | 88.2 |
Cell-Based Assay using Western Blotting
This method assesses the effect of this compound on PPM1D activity within a cellular context by measuring the phosphorylation status of its downstream targets. An increase in the phosphorylation of substrates like p53 (Ser15) or Chk1 (Ser345) indicates inhibition of PPM1D.
Workflow:
Caption: Workflow for cell-based Western blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to express PPM1D (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Optionally, induce DNA damage with a genotoxic agent (e.g., doxorubicin or etoposide) to enhance the phosphorylation of PPM1D substrates.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of a PPM1D substrate (e.g., anti-phospho-p53 Ser15), the total form of the substrate (e.g., anti-p53), and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Data Presentation:
| This compound Concentration (µM) | p-p53 (Ser15) Intensity (Normalized) | Total p53 Intensity (Normalized) | p-p53 / Total p53 Ratio |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.5 | 1.1 | 1.36 |
| 1 | 2.8 | 1.2 | 2.33 |
| 10 | 5.2 | 1.3 | 4.0 |
ELISA-Based Assay
An ELISA-based method can be used for higher throughput screening of PPM1D inhibitors. This assay utilizes a motif-specific antibody that recognizes the phosphorylated substrate of PPM1D.
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with a phosphopeptide substrate of PPM1D.
-
Phosphatase Reaction: Add purified PPM1D enzyme and varying concentrations of this compound to the wells and incubate to allow for dephosphorylation.
-
Detection:
-
Wash the plate to remove the enzyme and inhibitor.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. A decrease in signal indicates PPM1D activity (dephosphorylation), while signal retention indicates inhibition.
-
Data Presentation:
| This compound Concentration (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle) | 0.25 | 0 |
| 1 | 0.35 | 10 |
| 10 | 0.60 | 35 |
| 50 | 1.15 | 90 |
| 100 | 1.20 | 95 |
| 500 | 1.22 | 97 |
| 1000 | 1.23 | 98 |
Conclusion
The protocols described provide robust methods for assessing the inhibitory effect of this compound on PPM1D activity. The in vitro phosphatase assay offers a direct measure of enzymatic inhibition, while the cell-based Western blot analysis confirms the on-target effect of the inhibitor in a biological context. The ELISA-based assay provides a high-throughput alternative for screening and characterizing PPM1D inhibitors. Together, these methods are valuable tools for researchers in the field of cancer biology and drug development.
References
- 1. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. | Broad Institute [broadinstitute.org]
- 3. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SL-176 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SL-176, a potent and specific inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), and its application in high-throughput screening (HTS) assays. Detailed protocols for biochemical and cell-based assays are provided to facilitate the discovery and characterization of novel WIP1 inhibitors.
Introduction to this compound and WIP1
WIP1, also known as protein phosphatase magnesium-dependent 1 delta (PPM1D), is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and other stress-signaling pathways.[1] It is a p53-inducible phosphatase that dephosphorylates and inactivates key tumor suppressor proteins, including p53, p38 MAPK, ATM, and Chk2.[1][2] Overexpression and amplification of the PPM1D gene are found in various human cancers, making WIP1 an attractive therapeutic target.[3]
This compound is a small molecule inhibitor of WIP1 that has been shown to potently and specifically decrease its enzymatic activity.[3] By inhibiting WIP1, this compound can enhance the phosphorylation of WIP1 substrates, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53. These characteristics make this compound a valuable tool compound for studying WIP1 biology and a promising lead for the development of anti-cancer therapeutics.
Quantitative Data: In Vitro Inhibition of WIP1
The inhibitory activity of this compound and other known WIP1 inhibitors has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | In vitro phosphatase assay | p-NPP | 110 | |
| GSK2830371 | In vitro phosphatase assay | p53 phosphopeptide | 6 | |
| GSK2830371 | RapidFire MS Assay | p53 phosphopeptide | 3.5 | |
| CCT007093 | In vitro phosphatase assay | Not Specified | >10,000 | |
| SPI-001 | In vitro phosphatase assay | p-NPP | 86.9 |
WIP1 Signaling Pathway
WIP1 plays a central role in terminating the DNA damage response. Upon DNA damage, p53 is activated and transcriptionally upregulates WIP1. WIP1 then dephosphorylates and inactivates key proteins in the DNA damage signaling cascade, forming a negative feedback loop.
Caption: WIP1 signaling pathway in the DNA damage response.
High-Throughput Screening for WIP1 Inhibitors
Several HTS-compatible assays have been developed to identify small molecule inhibitors of WIP1. Below are protocols for two orthogonal biochemical assays: a RapidFire Mass Spectrometry (MS) assay and a fluorescence-based assay.
Experimental Workflow: HTS for WIP1 Inhibitors
Caption: General workflow for a high-throughput screen for WIP1 inhibitors.
Protocol 1: RapidFire Mass Spectrometry (MS) HTS Assay
This assay directly measures the dephosphorylation of a substrate peptide by WIP1, offering high sensitivity and a low rate of false positives.
Materials:
-
Recombinant human WIP1 enzyme
-
Phosphopeptide substrate (e.g., derived from p53)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% (v/v) Triton X-100
-
This compound or other control inhibitor (e.g., GSK2830371)
-
384-well or 1536-well assay plates
-
RapidFire MS system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Compound Dispensing: Dispense test compounds and controls (e.g., this compound, DMSO) into assay plates.
-
Enzyme Addition: Add WIP1 enzyme solution to each well.
-
Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the phosphopeptide substrate.
-
Reaction Incubation: Incubate for a specific time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of product formation.
-
Quenching: Stop the reaction by adding a quench solution (e.g., 1% formic acid).
-
Analysis: Analyze the samples using the RapidFire MS system to quantify the amount of dephosphorylated product.
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme or potent inhibitor) and negative (DMSO) controls. Determine IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Red-Shifted Fluorescence HTS Assay
This is a continuous, real-time assay that detects the inorganic phosphate (Pi) released during the dephosphorylation reaction using a rhodamine-labeled phosphate-binding protein (Rh-PBP).
Materials:
-
Recombinant human WIP1 enzyme
-
Phosphopeptide substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% (v/v) Triton X-100
-
Rhodamine-labeled phosphate-binding protein (Rh-PBP)
-
This compound or other control inhibitor
-
1536-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing WIP1 enzyme, phosphopeptide substrate, and Rh-PBP in assay buffer.
-
Compound Dispensing: Dispense test compounds and controls into assay plates.
-
Reaction Initiation: Add the reaction mixture to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Excitation wavelength: ~570 nm
-
Emission wavelength: ~590 nm
-
Data Analysis: Determine the reaction rate (slope of the fluorescence signal over time) for each well. Calculate the percent inhibition based on the reaction rates of the controls. Determine IC50 values from dose-response curves.
Secondary and Confirmatory Assays
Hits identified from the primary screen should be validated using orthogonal and cell-based assays to confirm their activity and mechanism of action.
BIOMOL Green Colorimetric Assay
This is an endpoint assay that quantifies the amount of phosphate released. It can be used as an orthogonal biochemical assay to confirm hits from the primary screen.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Procedure Outline:
-
Cell Treatment: Treat cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble WIP1 protein in each sample by Western blotting or other protein detection methods like ELISA.
An increase in the melting temperature of WIP1 in the presence of the compound indicates direct binding.
Conclusion
This compound is a valuable chemical probe for studying the function of WIP1 phosphatase. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel WIP1 inhibitors. The use of orthogonal biochemical and cell-based assays is crucial for validating hits and elucidating their mechanism of action, ultimately accelerating the development of new therapeutics targeting WIP1.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SL-176 Apoptosis Induction
This technical support center provides troubleshooting guidance for researchers who are not observing the expected apoptosis-inducing effects of SL-176 in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce apoptosis?
A1: The designation "this compound" can be ambiguous and may refer to different investigational compounds. To effectively troubleshoot your experiment, it is crucial to first identify the specific molecule you are using.
-
Anti-CD176 Antibody: One possibility is that your "this compound" is a monoclonal antibody targeting the CD176 antigen (also known as the Thomsen-Friedenreich antigen). This tumor-associated carbohydrate structure is expressed on the surface of various cancer cells.[1] The proposed mechanism for apoptosis induction by an anti-CD176 antibody involves the clustering of death receptors, such as CD95 (Fas) and DR4 (TRAIL-R1), on the cell surface, which in turn activates downstream caspase cascades leading to programmed cell death.[1]
-
SL-172154 (SIRPα-Fc-CD40L): Alternatively, "this compound" might be a shorthand or internal designation for SL-172154, a bifunctional fusion protein developed by Shattuck Labs.[2][3][4] The primary mechanism of action for SL-172154 is not direct apoptosis induction. Instead, it is designed to enhance the phagocytosis of cancer cells by macrophages by simultaneously blocking the CD47 "don't eat me" signal and activating the CD40 "eat me" signal on antigen-presenting cells. While CD40 activation can have various downstream effects, direct and potent induction of apoptosis in tumor cells is not its main therapeutic goal. It is important to note that the clinical development of SL-172154 was discontinued due to modest efficacy in clinical trials.
Q2: I am using an anti-CD176 antibody and not seeing apoptosis. What are the possible reasons?
A2: If you are working with an anti-CD176 antibody, several factors could contribute to a lack of apoptosis. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying the issue.
Q3: I am using SL-172154 and not observing apoptosis. Is this expected?
A3: Yes, it is possible that you may not observe significant apoptosis when treating cancer cells with SL-172154 alone in a standard in vitro culture. Its primary mechanism is to facilitate immune-mediated killing of tumor cells, which requires the presence of immune cells like macrophages and T cells. Any observed tumor cell death in a co-culture system would likely be a result of phagocytosis or other immune effector mechanisms rather than direct apoptosis induction by the drug itself.
Troubleshooting Guide: Anti-CD176 Antibody Not Inducing Apoptosis
If you have confirmed you are using an anti-CD176 antibody and are not observing the expected apoptotic effect, consider the following potential issues and solutions.
Problem Area 1: Cell Line and Target Expression
| Potential Issue | Troubleshooting Steps |
| Low or absent CD176 expression on your cells. | 1. Verify Target Expression: Confirm the expression of the CD176 antigen on the surface of your target cell line using flow cytometry with a validated anti-CD176 antibody. 2. Literature Review: Check published literature to ensure your chosen cell line is a suitable model with known CD176 expression. |
| Low or absent expression of death receptors (CD95, DR4). | 1. Verify Receptor Expression: Use flow cytometry to check the surface expression levels of CD95 (Fas) and DR4 (TRAIL-R1) on your cells. The anti-CD176 antibody's ability to induce apoptosis may be dependent on the presence of these receptors. 2. Choose a Different Cell Line: If death receptor expression is low, consider using a different, more sensitive cell line. |
| Cell line is resistant to apoptosis. | 1. Intrinsic Resistance: Some cell lines have inherent resistance to apoptosis due to high expression of anti-apoptotic proteins (e.g., Bcl-2, c-FLIP) or mutations in apoptotic pathway components. 2. Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine, TRAIL) as a positive control to confirm that the apoptotic machinery in your cells is functional. |
Problem Area 2: Reagent and Experimental Conditions
| Potential Issue | Troubleshooting Steps |
| Incorrect antibody concentration. | 1. Dose-Response Experiment: Perform a dose-response study with a wide range of antibody concentrations to determine the optimal effective dose for your cell line. 2. Check Certificate of Analysis: Verify the recommended concentration range from the manufacturer's certificate of analysis. |
| Suboptimal incubation time. | 1. Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptosis. Apoptosis is a dynamic process, and the peak may be missed with a single time point. |
| Antibody aggregation or degradation. | 1. Proper Storage: Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Fresh Aliquots: Use fresh aliquots of the antibody for your experiments. |
| Issues with secondary cross-linking antibody (if used). | 1. Necessity of Cross-linking: Some antibodies require a secondary cross-linking antibody to effectively cluster receptors and initiate signaling. Check the literature or manufacturer's protocol. 2. Titrate Secondary Antibody: If using a secondary antibody, optimize its concentration. |
Problem Area 3: Apoptosis Detection Method
| Potential Issue | Troubleshooting Steps |
| Insensitive or inappropriate apoptosis assay. | 1. Multiple Assays: Use at least two different methods to measure apoptosis to confirm your results. Good complementary assays include Annexin V/PI staining and a functional caspase assay (e.g., Caspase-3/7 activity). 2. Assay Timing: The timing of the assay is critical. Annexin V binding occurs earlier in apoptosis, while DNA fragmentation (TUNEL assay) is a later event. |
| Incorrect assay procedure. | 1. Positive and Negative Controls: Always include appropriate positive (e.g., cells treated with a known apoptosis inducer) and negative (untreated cells) controls in your assay. 2. Instrument Settings: For flow cytometry-based assays, ensure proper compensation and gating strategies are used. |
Experimental Protocols
Protocol 1: Verification of Cell Surface Antigen Expression by Flow Cytometry
-
Cell Preparation: Harvest cells and wash once with ice-cold FACS buffer (PBS + 2% FBS).
-
Cell Counting: Count cells and resuspend to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Antibody Staining: Aliquot 100 µL of cell suspension per tube. Add the primary antibody (e.g., anti-CD176, anti-CD95, anti-DR4) at the recommended concentration. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash cells twice with 1 mL of cold FACS buffer, pelleting by centrifugation at 300 x g for 5 minutes.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash cells twice with 1 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with your anti-CD176 antibody or control compound for the desired time.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
| Cell Population | Annexin V Staining | PI Staining |
| Live Cells | Negative | Negative |
| Early Apoptotic Cells | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive |
| Necrotic Cells | Negative | Positive |
Visualizations
Caption: Proposed signaling pathway for apoptosis induction by an anti-CD176 antibody.
Caption: Troubleshooting workflow for "this compound not inducing apoptosis".
Caption: Experimental workflow for assessing apoptosis using Annexin V and PI staining.
References
Technical Support Center: Optimizing SL-176 Concentration for Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SL-176 for effective cell cycle arrest.
Troubleshooting Guide
Q1: I am not observing any cell cycle arrest after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of observable cell cycle arrest:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.[1]
-
Insufficient Incubation Time: The treatment duration might be too short for the cells to arrest in a specific phase of the cell cycle.[1]
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms to this compound.
-
Compound Degradation: Improper storage of this compound may have led to its degradation and loss of activity.[1]
To troubleshoot this, you can:
-
Perform a Dose-Response Experiment: Test a broader range of this compound concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal dose for your cell line.
-
Conduct a Time-Course Experiment: Analyze cell cycle distribution at multiple time points (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.[1]
-
Verify Target Expression: If the molecular target of this compound is known, confirm its expression in your cell line via Western blot or qPCR.
-
Ensure Proper Compound Handling: Always store and handle this compound according to the manufacturer's instructions to prevent degradation.
Q2: After this compound treatment, I am seeing high levels of cell death instead of cell cycle arrest. What should I do?
A2: Excessive cell death suggests that the concentration of this compound is too high and is inducing cytotoxicity or apoptosis rather than a stable cell cycle arrest.[2]
To address this issue:
-
Lower the Concentration: Reduce the concentration of this compound to a range that is cytostatic rather than cytotoxic. A preliminary cell viability assay, such as an MTT or XTT assay, can help determine the appropriate concentration range.
-
Shorten the Incubation Time: High concentrations for a prolonged period can lead to increased cell death. Try reducing the treatment duration.
Q3: My flow cytometry results for cell cycle analysis are showing poor resolution between the G0/G1, S, and G2/M phases. How can I improve this?
A3: Poor resolution in flow cytometry histograms for cell cycle analysis can be caused by several factors:
-
Improper Cell Fixation: Inadequate or harsh fixation can lead to DNA degradation and poor staining.
-
Cell Clumping: Aggregates of cells will not be properly analyzed and can distort the histogram.
-
Incorrect Staining: Insufficient dye concentration or incubation time can result in weak and variable staining.
-
High Flow Rate: Running the samples at a high flow rate on the cytometer can increase the coefficient of variation (CV) and reduce resolution.
To improve the quality of your flow cytometry data:
-
Optimize Fixation: Use ice-cold 70% ethanol and add it dropwise to the cell pellet while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Filter Cells: Before analysis, pass the cells through a 40 µm cell strainer to remove any clumps.
-
Standardize Staining: Ensure you are using an optimal concentration of a DNA staining dye like Propidium Iodide (PI) and that you are incubating for a sufficient amount of time in the dark. Including RNase in your staining solution is crucial as PI can also bind to RNA.
-
Use a Low Flow Rate: Always use the lowest possible flow rate setting on the cytometer for cell cycle analysis to obtain the best resolution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line. A good starting point for most cancer cell lines is a concentration range of 0.5 µM to 10 µM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound to induce cell cycle arrest?
A3: A typical incubation time to observe significant G1 arrest is between 24 and 48 hours. However, this should be optimized for your specific cell line and experimental goals by performing a time-course experiment.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, this compound has the potential for synergistic effects when used in combination with other chemotherapeutic agents. For example, arresting cells in the G1 phase with this compound may sensitize them to drugs that are more effective in other phases of the cell cycle. However, the specific combination and dosing schedule will need to be empirically determined.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of CDK4/6, like many small molecule inhibitors, it may have off-target effects at higher concentrations. It is important to use the lowest effective concentration to minimize potential off-target effects. Characterizing the cellular phenotype with multiple assays is recommended to confirm that the observed effects are due to on-target activity.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound for G1 Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Concentration Range (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 0.5 - 5 | 24 - 48 |
| MDA-MB-231 | Breast Cancer | 1 - 10 | 24 - 48 |
| HCT116 | Colon Cancer | 0.2 - 2 | 24 |
| SW480 | Colon Cancer | 1 - 8 | 48 |
| Jurkat | Leukemia | 0.1 - 1 | 24 - 48 |
Table 2: Expected Cell Cycle Distribution after this compound Treatment in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound (1 µM) | 75 ± 4 | 15 ± 3 | 10 ± 2 |
| This compound (5 µM) | 85 ± 3 | 8 ± 2 | 7 ± 1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and identifying a suitable concentration range for cell cycle arrest experiments.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to prepare and analyze cells treated with this compound for cell cycle distribution.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and debris.
Protocol 3: Western Blotting for Cell Cycle Markers
This protocol is for assessing the protein levels of key cell cycle regulators, such as Cyclin D1 and CDK4, following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-pRb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Visualizations
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.
Caption: Workflow for optimizing this compound concentration for cell cycle arrest experiments.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
SL-176 stability in cell culture media
Welcome to the technical support center for SL-176, a potent and specific inhibitor of the Ser/Thr protein phosphatase PPM1D (also known as Wip1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments and to address potential issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Phosphatase Magnesium-Dependent 1δ (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1). PPM1D is a negative regulator of key tumor suppressor pathways. By inhibiting PPM1D, this compound effectively enhances the activity of pathways such as the p53 and p38 MAPK signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of PPM1D inhibition on tumor cell proliferation, survival, and response to DNA damage. It has shown potential in suppressing the growth of various cancer cell lines, including breast cancer and neuroblastoma. Additionally, it has been investigated for its role in inhibiting lipid droplet formation in adipocytes, suggesting potential applications in obesity research.
Q3: How should I store the powdered form and stock solutions of this compound?
A3: For specific storage recommendations, always refer to the manufacturer's product data sheet. Generally, solid this compound should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
Q5: What is the stability of this compound in cell culture media at 37°C?
A5: Currently, there is no publicly available quantitative data on the half-life and stability of this compound in common cell culture media (e.g., DMEM, RPMI-1640) at 37°C. As with many small molecule inhibitors, its stability in aqueous solutions can be limited. For long-term experiments, it is advisable to replace the media with freshly prepared this compound every 48-72 hours to ensure a consistent effective concentration. It is also recommended to experimentally determine the stability under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. "Solvent shock" from diluting a concentrated DMSO stock into the medium. | Prepare a fresh, lower concentration stock solution in DMSO. When diluting the stock solution into the medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Inconsistent or weaker than expected biological effects | Degradation of this compound in the cell culture medium over time. Inaccurate initial concentration due to incomplete dissolution of the stock solution. | For experiments lasting longer than 48 hours, replenish the medium with freshly prepared this compound every 48-72 hours. Ensure the DMSO stock solution is fully dissolved before use. Gentle warming or brief sonication can aid dissolution. Use cells within a consistent and low passage number range, as cellular responses can change over time. |
| High cell toxicity or off-target effects | The concentration of this compound used is too high for the specific cell line. The final concentration of DMSO in the culture medium is toxic to the cells. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%, and ideally is below 0.1%. Include a vehicle control (medium with the same final DMSO concentration but without this compound) in all experiments. |
| Variability in results between experiments | Inconsistent cell seeding density or confluency at the time of treatment. Variations in incubation time. Freeze-thaw cycles of the this compound stock solution. | Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment. Maintain a consistent incubation time with this compound across all experiments. Prepare single-use aliquots of the this compound stock solution to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
DMSO (cell culture grade)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM. Ensure it is fully dissolved.
-
Prepare the test solution: Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the test solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
Immediately after removal from the incubator, filter the sample through a 0.22 µm sterile syringe filter to remove any potential precipitates or cellular debris (if cells were present).
-
Transfer the filtered sample to an HPLC vial.
-
-
HPLC Analysis:
-
Develop an HPLC method to resolve this compound from any potential degradation products and media components. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a common starting point.
-
Inject a standard of freshly prepared this compound at the same concentration to determine its retention time and peak area at time 0.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.
-
Plot the percentage of this compound remaining versus time to determine its degradation profile and estimate its half-life in the cell culture medium.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PPM1D, preventing the dephosphorylation and inactivation of p53 and p38 MAPK.
Caption: A typical experimental workflow for evaluating the effects of this compound on cultured cells.
Off-target effects of SL-176 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the PPM1D/Wip1 inhibitor, SL-176. The information is based on currently available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of Protein Phosphatase Magnesium-dependent 1 delta (PPM1D), also known as Wip1.[1] PPM1D is a serine/threonine phosphatase that negatively regulates key proteins in the DNA damage response (DDR) and cell cycle checkpoint pathways, including p53, p38 MAPK, and ATM. By inhibiting PPM1D, this compound enhances the activity of these tumor-suppressive pathways, leading to cell cycle arrest and apoptosis in cancer cells where PPM1D is overexpressed.
Q2: What are the known on-target effects of this compound in cancer cell lines?
In cancer cell lines overexpressing PPM1D, this compound has been shown to:
-
Induce G2/M cell cycle arrest.
-
Promote apoptosis.
-
Suppress tumor growth both in vitro and in vivo.
Q3: Is there any information on the off-target effects of this compound, particularly at high concentrations?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound at high concentrations. While this compound has been described as a "specific" inhibitor of PPM1D, it is a general principle in pharmacology that the selectivity of small molecule inhibitors can decrease at higher concentrations, potentially leading to engagement with unintended targets.
For example, another PPM1D inhibitor, CCT007093, has been reported to have off-target effects, causing cell growth suppression independent of Wip1. This highlights the possibility of off-target activities with molecules targeting PPM1D.
Researchers using this compound at high concentrations should be aware of the potential for off-target effects and are encouraged to perform appropriate control experiments to validate their findings.
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
If you are observing unexpected or inconsistent results when using this compound at high concentrations, the following troubleshooting guide may help you to assess the possibility of off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Morphology or Toxicity in PPM1D-low/null cell lines | At high concentrations, this compound may be interacting with other cellular targets essential for cell viability or morphology, independent of PPM1D. | 1. Confirm PPM1D expression levels: Verify that your cell line of interest has low or no PPM1D expression via Western Blot or qPCR. 2. Perform a dose-response curve: Determine the concentration at which the unexpected effects manifest and compare it to the known IC50 for PPM1D inhibition. 3. Use a structurally distinct PPM1D inhibitor: If available, compare the effects of this compound with another PPM1D inhibitor that has a different chemical scaffold. Similar effects may suggest an on-target, though previously uncharacterized, PPM1D-dependent phenotype, while divergent effects might point to off-target activity of this compound. 4. Rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or activating the putative off-target. |
| Phenotype is not consistent with known PPM1D signaling | The observed phenotype may be due to this compound modulating a signaling pathway independent of PPM1D. | 1. Pathway analysis: Use techniques like phospho-proteomics or kinase activity assays to identify signaling pathways that are unexpectedly altered by high concentrations of this compound. 2. Literature search on the chemical scaffold: Investigate if the chemical class of this compound is known to interact with other target families. 3. Control compound: If possible, use a close structural analog of this compound that is inactive against PPM1D. If this analog produces the same phenotype, it strongly suggests an off-target effect. |
| Inconsistent results between batches of this compound | While less likely to be a direct off-target effect, batch-to-batch variability in purity or the presence of impurities could lead to inconsistent biological activity. | 1. Verify compound identity and purity: Confirm the identity and purity of each batch of this compound using analytical methods such as LC-MS and NMR. 2. Source from a reputable supplier: Ensure that the compound is obtained from a reliable source with stringent quality control. |
Experimental Protocols
Protocol 1: Western Blot for PPM1D and Downstream Effectors
This protocol can be used to verify the on-target activity of this compound by assessing the phosphorylation status of known PPM1D substrates.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the desired time. Include a positive control for DNA damage (e.g., doxorubicin or UV irradiation) to induce PPM1D activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-PPM1D
-
anti-phospho-p53 (Ser15)
-
anti-p53
-
anti-phospho-p38 MAPK (Thr180/Tyr182)
-
anti-p38 MAPK
-
anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
Technical Support Center: SL-176 and Lipid Droplet Formation
This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of inhibitory effect of SL-176 on lipid droplet formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting lipid droplet formation in my experiment?
A1: Published research has demonstrated that this compound is a potent inhibitor of lipid droplet formation in adipocytes, such as 3T3-L1 cells.[1][2][3] If you are not observing this effect, it is likely due to experimental variables rather than the compound's mechanism of action. This guide provides detailed troubleshooting steps to identify the potential issue.
Q2: What is the established mechanism of action for this compound in inhibiting lipid droplet formation?
A2: this compound inhibits the Ser/Thr protein phosphatase PPM1D. This inhibition suppresses the expression of key adipogenic transcription factors, PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[1][4] These factors are essential for adipocyte differentiation and the subsequent formation of lipid droplets.
Q3: In which cell line has this compound been shown to be effective?
A3: The primary cell line used to validate the inhibitory activity of this compound on lipid droplet formation is the 3T3-L1 preadipocyte cell line. Efficacy in other cell models may vary and require optimization.
Q4: Does this compound affect cell viability?
A4: Studies have shown that this compound inhibits lipid droplet formation at non-toxic concentrations. It does not appear to induce cell death in 3T3-L1 cells at effective concentrations. However, it is always recommended to perform a cell viability assay (e.g., MTS assay) with your specific cell line and experimental conditions.
Troubleshooting Guide: Investigating Lack of this compound Activity
Compound and Reagent Issues
Q: Could the this compound compound itself be the problem? A: Yes, issues with the compound's integrity, storage, or preparation can lead to a lack of activity.
-
Compound Integrity: Ensure the compound is from a reputable source and has not expired.
-
Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture, to prevent degradation.
-
Solubility: this compound is typically dissolved in a solvent like DMSO. Ensure the compound is fully dissolved in the stock solution. Precipitates may form if the stock solution is not properly stored or if the final concentration in the culture medium exceeds its solubility. Include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the this compound treatment.
Cell Culture and Differentiation Protocol
Q: My this compound is properly prepared, but I still don't see an effect. What cell-related factors could be at play? A: Sub-optimal cell culture or differentiation conditions can mask the inhibitory effect of the compound.
-
Cell Line: Confirm you are using a responsive cell line, such as 3T3-L1 preadipocytes. The effect of this compound might be cell-type specific.
-
Cell Health and Confluency: Use healthy, low-passage cells. For 3T3-L1 cells, differentiation should be initiated 2 days post-confluency. Differentiating cells that are not fully confluent can lead to inefficient adipogenesis.
-
Timing of Treatment: this compound is most effective when added during the adipocyte differentiation process. In published studies, treatment was applied from Day 0 to Day 8 of differentiation. Adding the inhibitor to already mature adipocytes with fully formed lipid droplets may not produce the same inhibitory effect.
-
Differentiation Cocktail: Ensure your differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin) is fresh and active. Ineffective differentiation will result in low lipid droplet formation in all conditions, making it difficult to assess the inhibitor's effect.
Lipid Droplet Staining and Visualization
Q: I've followed the protocol, but my imaging results are unclear. How can I troubleshoot the staining process? A: Proper staining and imaging are critical for accurately quantifying lipid droplets.
-
Staining Reagent: Use a reliable lipophilic dye such as Oil Red O, BODIPY 493/503, or Nile Red. Ensure the staining solution is freshly prepared and filtered, especially for Oil Red O, to avoid precipitates that can be mistaken for lipid droplets.
-
Fixation: Use a mild fixative like 4% paraformaldehyde (PFA) for 15-20 minutes. Over-fixation or using harsh organic solvents can alter lipid droplet morphology.
-
Washing Steps: Be gentle during washing steps to prevent cell detachment, especially with lipid-laden mature adipocytes which can be buoyant and easily dislodged.
-
Imaging: Capture multiple random images per condition to get a representative sample. Use appropriate filter sets for fluorescent dyes and optimize exposure time to avoid photobleaching while ensuring a good signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on lipid droplet formation in 3T3-L1 cells.
| Parameter Measured | Control Condition | This compound Treatment (Concentration) | Result | Reference |
| Amount of Lipid Droplets (Oil Red O Absorbance at 490 nm) | 100% | 15 µM | Reduced to 32% of control | |
| Average Lipid Droplet Size | 2.95 µm | Not specified | Reduced to 1.71 µm | |
| Percentage of Lipid Droplets > 4 µm in diameter | 21.3% | Not specified | Reduced to 1.6% | |
| Percentage of Lipid Droplets < 2 µm in diameter | 36.0% | Not specified | Increased to 73.6% |
Experimental Protocols
Protocol: Inhibition of Lipid Droplet Formation in 3T3-L1 Cells
This protocol is a standard method for inducing adipogenesis in 3T3-L1 cells and assessing the inhibitory effect of this compound.
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% Fetal Bovine Serum (FBS) until they reach 100% confluency. Continue to culture for an additional 2 days (Day -2 to Day 0).
-
Initiation of Differentiation (Day 0): Change the medium to a differentiation cocktail (DMEM, 10% FBS) containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound Treatment (Day 0): Add this compound at the desired final concentrations (e.g., a dose-response from 1 µM to 15 µM) to the differentiation cocktail. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Medium Change (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound and vehicle control.
-
Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS, along with fresh this compound and vehicle control.
-
Staining (Day 8):
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash again with PBS.
-
For Oil Red O Staining: Stain with a freshly filtered Oil Red O solution for 30-60 minutes. Wash thoroughly with water to remove excess stain.
-
For BODIPY Staining: Incubate with a working solution of BODIPY 493/503 (e.g., 1 µg/mL) for 15-30 minutes, protected from light. Wash with PBS.
-
-
Quantification:
-
Oil Red O: Elute the stain from the cells using isopropanol and measure the absorbance at 490 nm.
-
BODIPY: Capture images using a fluorescence microscope. Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound in inhibiting lipid droplet formation.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on adipogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of lipid droplet formation by Ser/Thr protein phosphatase PPM1D inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid droplet formation by Ser/Thr protein phosphatase PPM1D inhibitor, this compound | PLOS One [journals.plos.org]
- 4. Inhibition of lipid droplet formation by Ser/Thr protein phosphatase PPM1D inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SL-176 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of SL-176. The following information is based on general principles for optimizing bispecific antibody therapies in preclinical models and should be adapted to the specific characteristics of the this compound molecule.
FAQs: General Questions
Q1: What is this compound and what is its mechanism of action?
A1: The identity of "this compound" is not definitively established in the public domain. It is crucial to confirm the specific molecular targets of your this compound construct. For the purpose of this guide, we will consider a hypothetical this compound as a bispecific antibody targeting two immune checkpoints, for example, CD47 and CD40, similar to the investigational drug SL-172154.[1][2] The proposed mechanism of action for such a molecule would be to simultaneously block the "don't eat me" signal mediated by CD47 on tumor cells while activating antigen-presenting cells (APCs) through CD40 agonism, leading to enhanced tumor cell phagocytosis and a potent anti-tumor T-cell response.[1][2]
Q2: What are the common challenges in achieving optimal in vivo efficacy with bispecific antibodies?
A2: Bispecific antibodies (BsAbs) present unique challenges in in vivo settings. Common issues include complex design and production, potential immunogenicity, and achieving the desired therapeutic window. Optimizing the dosing schedule, managing potential cytokine-related toxicities, and selecting appropriate combination therapies are also critical for maximizing efficacy.
Troubleshooting Guide: Suboptimal In Vivo Efficacy
If you are observing lower than expected efficacy in your in vivo experiments with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Inadequate dosing or scheduling. | Conduct a dose-response study to determine the optimal dose and frequency of administration. Consider pharmacokinetic and pharmacodynamic (PK/PD) modeling to inform dosing strategy. |
| Poor tumor model selection. | Ensure the selected tumor model expresses the target antigens (e.g., CD47) and that the tumor microenvironment contains the necessary immune cells (e.g., CD40-expressing APCs). | |
| Suboptimal route of administration. | Compare different administration routes (e.g., intravenous vs. intraperitoneal vs. intratumoral) to determine the most effective delivery method for your model. | |
| High Toxicity/Poor Tolerability | Cytokine release syndrome (CRS) or other on-target, off-tumor toxicities. | Implement a dose-escalation study design to identify the maximum tolerated dose (MTD). Consider premedication with corticosteroids or other agents to mitigate CRS. Monitor for signs of toxicity such as weight loss, lethargy, and changes in blood parameters. |
| Immunogenicity. | Assess for the presence of anti-drug antibodies (ADAs) which can impact efficacy and safety. | |
| Variability in Response | Heterogeneity in the tumor microenvironment. | Analyze the tumor microenvironment of responding versus non-responding animals to identify potential biomarkers of response. Consider combination therapies to overcome resistance mechanisms. |
| Inconsistent experimental procedures. | Standardize all experimental procedures, including animal handling, tumor implantation, and drug administration, to minimize variability. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
1. Cell Line and Animal Model Selection:
-
Select a murine tumor cell line that expresses the target antigen (e.g., CD47).
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c) that are syngeneic to the chosen cell line.
2. Tumor Implantation:
-
Inject a predetermined number of tumor cells (e.g., 1x10^6 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
3. Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, combination therapy).
-
Administer this compound via the chosen route (e.g., intraperitoneally) at the determined dose and schedule.
4. Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and collect tumors and relevant tissues for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol provides a framework for assessing the PK and PD of this compound.
1. Pharmacokinetic Analysis:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Measure the concentration of this compound in the plasma using an appropriate assay (e.g., ELISA).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
2. Pharmacodynamic Analysis:
-
Administer this compound to tumor-bearing mice.
-
Collect blood and tumor tissue at specified time points.
-
Analyze changes in immune cell populations (e.g., activation of dendritic cells, infiltration of T cells) in the blood and tumor microenvironment using flow cytometry or immunohistochemistry.
-
Measure changes in relevant cytokine levels in the serum.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of a CD47-CD40 Bispecific Antibody
References
Technical Support Center: SL-176 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SL-176, a monoclonal antibody therapy. Given the novelty of this agent, unexpected results may arise during your experiments. This guide is designed to help you navigate these challenges.
Hypothetical Mechanism of Action of this compound
For the context of this guide, this compound is a humanized monoclonal antibody designed to target and inhibit the Growth Factor Receptor Alpha (GFRA) , a receptor tyrosine kinase (RTK). Upon binding to its ligand, GFRA dimerizes and autophosphorylates, activating downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis. This compound is intended to block ligand binding to GFRA, thereby preventing its activation and downstream signaling.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
Issue 1: Sub-optimal or No Efficacy in Cell Viability Assays
Question: We are observing minimal or no reduction in cell viability after treating our cancer cell lines with this compound, even at high concentrations. What could be the cause?
Answer: Several factors can contribute to a lack of efficacy in cell viability assays. A systematic approach to troubleshooting this issue is recommended.
Possible Causes and Troubleshooting Steps:
-
Low or Absent Target Expression: The cell line(s) you are using may not express sufficient levels of the GFRA target.
-
Verification: Confirm GFRA expression levels via Western Blot, Immunohistochemistry (IHC), or Flow Cytometry.
-
-
Cell Line Specific Resistance: The cell line may have intrinsic resistance mechanisms.[1] This could be due to mutations in the target receptor or downstream signaling components.
-
Troubleshooting:
-
Sequence the GFRA gene in your cell line to check for mutations that might prevent this compound binding.
-
Assess the activation status of downstream signaling proteins (e.g., p-AKT, p-ERK) at baseline to see if these pathways are constitutively active independent of GFRA signaling.
-
-
-
Antibody Quality and Handling: Improper storage or handling of the this compound antibody can lead to loss of activity.[2][3]
-
Verification: Ensure the antibody has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.[4]
-
Control Experiment: Include a positive control cell line known to be sensitive to this compound in your experiments.
-
-
Experimental Protocol Issues: The assay setup itself might be the source of the problem.
-
Review: Double-check the protocol for the cell viability assay, including seeding density, treatment duration, and reagent concentrations.
-
Issue 2: Development of Acquired Resistance to this compound
Question: Our initially sensitive cell line has become resistant to this compound after prolonged treatment. How can we investigate the mechanism of this acquired resistance?
Answer: Acquired resistance is a common challenge in targeted cancer therapy.[5] Investigating the underlying mechanisms is crucial for developing strategies to overcome it.
Potential Mechanisms of Acquired Resistance:
-
Upregulation of Bypass Signaling Pathways: Cancer cells may compensate for GFRA inhibition by upregulating alternative survival pathways.
-
Target Modification: Mutations in the GFRA gene can prevent this compound from binding to its target.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the therapeutic agent, although this is less common for antibody therapies.
Experimental Workflow for Investigating Acquired Resistance:
Caption: Workflow for investigating acquired resistance to this compound.
Issue 3: Unexpected In Vivo Toxicity
Question: We are observing unexpected toxicity in our animal models treated with this compound, which was not predicted by our in vitro studies. What could be the reason?
Answer: In vivo systems are significantly more complex than in vitro models. Unexpected toxicities can arise from on-target, off-target, or immune-related effects.
Potential Causes of In Vivo Toxicity:
| Toxicity Type | Potential Cause | Suggested Action |
| On-Target Toxicity | GFRA is expressed in healthy tissues that are essential for normal physiological function. | Perform IHC on normal tissues to map GFRA expression. Consider dose reduction or alternative dosing schedules. |
| Off-Target Toxicity | This compound may have low-affinity binding to other receptors with similar epitopes. | Conduct a broader panel of in vitro binding assays against related receptors. |
| Immune-Mediated Toxicity | The antibody may trigger an immune response, such as a cytokine release syndrome. | Measure serum cytokine levels (e.g., IL-6, TNF-α) post-treatment. |
Experimental Protocols
Protocol 1: Western Blot for GFRA Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-GFRA, anti-GFRA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Signaling Pathway and Logic Diagrams
GFRA Signaling Pathway
Caption: The hypothetical GFRA signaling pathway targeted by this compound.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: Logic tree for troubleshooting inconsistent in vitro results.
References
- 1. Intrinsic antibiotic resistance: mechanisms, origins, challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips For Antibody Purification Troubleshooting [biochain.in]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SL-176 and Non-Cancerous Cell Lines
Important Notice: Information regarding a specific compound designated "SL-176" and its cytotoxic effects on non-cancerous cell lines is not currently available in publicly accessible scientific literature. The following troubleshooting guides and FAQs are based on general principles of in vitro cytotoxicity testing and may not be specific to this compound. Researchers should adapt these recommendations based on the known or hypothesized mechanism of action of their compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the expected cytotoxic profile of this compound in non-cancerous cell lines? | Currently, there is no public data available to define the expected cytotoxic profile of this compound in non-cancerous cell lines. As a standard practice in drug development, non-clinical safety studies are conducted to determine the potential adverse effects of a new compound on normal cells and tissues.[1][2] These studies are crucial for establishing a safety profile before clinical trials. |
| Which non-cancerous cell lines are recommended for initial cytotoxicity screening? | The choice of non-cancerous cell lines should be guided by the intended therapeutic target of the compound. For example, if the compound is intended for liver cancer, testing against normal human hepatocytes would be relevant. Commonly used non-cancerous cell lines for general cytotoxicity screening include human fibroblasts (e.g., BJ), human embryonic kidney cells (e.g., HEK293), and various primary cells relevant to the expected sites of off-target toxicity. |
| How can I determine the IC50 value of this compound in a non-cancerous cell line? | The half-maximal inhibitory concentration (IC50) can be determined using a standard cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo assay. This involves treating the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability. The IC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated controls. |
| What are the common causes of high variability in cytotoxicity assay results? | High variability can stem from several factors, including inconsistent cell seeding density, variations in compound dilution, contamination of cell cultures, or issues with the assay reagents. Ensuring consistent experimental technique and proper controls is critical for reproducible results. |
Troubleshooting Guides
Issue: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound. | Investigate the potential for this compound to interact with unintended molecular targets in the non-cancerous cells. This may involve computational modeling, target deconvolution studies, or pathway analysis. |
| Metabolic activation of this compound into a toxic metabolite. | Co-incubate the cells with inhibitors of common drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors) to see if cytotoxicity is reduced. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. Run a solvent-only control to assess its effect on cell viability. |
| Incorrect compound concentration. | Verify the concentration of the this compound stock solution and the accuracy of the serial dilutions. |
Issue: No Significant Cytotoxicity Observed at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| Limited cell permeability of this compound. | Assess the cellular uptake of the compound using methods such as HPLC-MS/MS analysis of cell lysates or fluorescence microscopy if the compound is fluorescent. |
| Rapid efflux of this compound by cellular pumps. | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to determine if they increase the intracellular concentration and cytotoxicity of this compound. |
| Cell line is resistant to the mechanism of action of this compound. | If the mechanism of action is known, confirm the expression and functionality of the target protein in the chosen cell line. |
| Inactivation of this compound in cell culture medium. | Assess the stability of this compound in the cell culture medium over the course of the experiment. The compound may degrade or bind to components of the medium. |
Experimental Protocols
A detailed protocol for a standard cytotoxicity assay is provided below. This should be adapted based on the specific cell line and compound being tested.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the compound in cell culture medium to the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as negative controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizations
Logical Workflow for Investigating this compound Cytotoxicity
Figure 1. A logical workflow for the investigation of this compound cytotoxicity in non-cancerous cell lines.
Signaling Pathway Potentially Involved in Off-Target Cytotoxicity
Figure 2. A hypothetical signaling pathway illustrating how this compound could induce cytotoxicity through off-target kinase inhibition.
References
Technical Support Center: Overcoming Resistance to SL-172154 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SL-172154, a now-discontinued CD47-targeting immunotherapy. While development of SL-172154 has been halted due to modest clinical efficacy, the principles and methodologies for investigating resistance to this agent remain relevant for the broader class of CD47 inhibitors and other immunotherapies.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for SL-172154?
SL-172154 was a dual-sided fusion protein designed with three functional domains. Its primary mechanism was to block the CD47-SIRPα "don't eat me" signal, thereby enabling macrophages to phagocytose cancer cells.[1] Concurrently, it was designed to activate antigen-presenting cells to initiate a broader anti-tumor immune response.[1] The goal was to enhance tumor cell destruction while mitigating the anemia sometimes associated with CD47 blockade.[1]
Q2: My cancer cell line, previously sensitive to SL-172154, is now showing reduced response. How can I confirm the development of resistance?
To confirm resistance, a series of experiments should be performed to compare the phenotype of the suspected resistant cells to the parental, sensitive cell line.
-
Dose-Response Curve Shift: The most direct method is to demonstrate a rightward shift in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
-
Target Engagement: Assess whether SL-172154 can still bind to CD47 on the surface of the resistant cells.
-
Functional Assays: Evaluate the impact on downstream functional outcomes, such as macrophage-mediated phagocytosis.
Q3: What are the potential molecular mechanisms driving resistance to SL-172154 and other CD47 inhibitors?
Resistance to CD47-targeting therapies is a complex phenomenon and can arise from various alterations within the cancer cells or the tumor microenvironment. Some potential mechanisms include:
-
Altered CD47 Expression or Accessibility: Changes in the expression level of CD47 on the tumor cell surface or modifications that mask the binding site for SL-172154 can reduce its efficacy.
-
Upregulation of Alternative "Don't Eat Me" Signals: Cancer cells may upregulate other anti-phagocytic signals, such as PD-L1 or LILRB1, to compensate for the blockade of CD47.
-
Changes in the Tumor Microenvironment: An increase in immunosuppressive cells, such as regulatory T cells (Tregs) or M2-polarized macrophages, can dampen the anti-tumor immune response initiated by SL-172154.
-
Intrinsic Macrophage Dysfunction: The phagocytic capacity of macrophages may be compromised, rendering them unable to effectively clear tumor cells even with the CD47 signal blocked.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Phagocytosis Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Macrophage Viability/Activation State | Ensure consistent macrophage source and differentiation protocol. Pre-activate macrophages with stimuli like IFN-γ or LPS if required by the experimental model. |
| Cell Labeling Issues | Confirm the viability of cancer cells and macrophages after labeling with fluorescent dyes (e.g., CFSE, Calcein AM). Ensure optimal dye concentration and incubation time. |
| Effector-to-Target Ratio | Optimize the ratio of macrophages to cancer cells. A ratio that is too high or too low can affect the phagocytosis rate. |
| Assay Incubation Time | Perform a time-course experiment to determine the optimal incubation period for phagocytosis. |
Problem 2: No Significant Difference in Tumor Growth in In Vivo Models Despite In Vitro Efficacy
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Poor Drug Penetration/Bioavailability | Assess the pharmacokinetic properties of SL-172154 in the animal model. Consider alternative routes of administration or formulation. |
| Immunosuppressive Tumor Microenvironment | Characterize the immune cell infiltrate in the tumors. Consider combination therapies with agents that can modulate the tumor microenvironment (e.g., checkpoint inhibitors). |
| Host Immune System Differences | Ensure the in vivo model has a competent immune system (e.g., syngeneic models or humanized mice) that can respond to the immunomodulatory effects of SL-172154. |
| Development of In Vivo Resistance | Harvest tumors from treated animals and re-challenge them with SL-172154 in vitro to determine if resistance has developed. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
-
Cell Preparation:
-
Label cancer cells with a fluorescent dye (e.g., 5 µM CFSE) for 15 minutes at 37°C.
-
Plate macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Treat the labeled cancer cells with varying concentrations of SL-172154 or a control antibody for 1 hour at 37°C.
-
-
Co-culture:
-
Add the treated cancer cells to the macrophage-containing wells at an optimized effector-to-target ratio (e.g., 1:4).
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Analysis:
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Analyze the percentage of macrophages that have engulfed fluorescently labeled cancer cells using flow cytometry or fluorescence microscopy.
-
Protocol 2: Western Blot for CD47 Expression
-
Cell Lysis:
-
Lyse parental and suspected resistant cancer cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CD47 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize for protein loading.
-
Visualizations
Caption: Mechanism of action of SL-172154.
Caption: Workflow for troubleshooting SL-172154 resistance.
References
Technical Support Center: SL-176 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental compound SL-176. To facilitate a clear understanding of potential challenges and solutions, this guide assumes this compound is an experimental inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. By blocking PI3K, this compound prevents the downstream activation of Akt and mTOR, key proteins that drive cell proliferation and survival. This targeted inhibition is designed to halt the growth of cancer cells that are dependent on this signaling pathway.
Q2: What are the most common off-target effects observed with this compound?
A2: While designed for selectivity, high concentrations of this compound may lead to off-target inhibition of other kinases with similar ATP-binding pockets. The most frequently observed off-target effect is the mild inhibition of the MAPK/ERK pathway. It is crucial to perform dose-response experiments to identify the optimal concentration that minimizes these effects.
Q3: How should I properly store and handle this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For daily use, prepare aliquots in a suitable solvent (e.g., DMSO) and store at -20°C to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Viability
Possible Cause 1: Suboptimal Drug Concentration The effective concentration of this compound can vary significantly between different cell lines.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro experiments is 1 nM to 10 µM.
Possible Cause 2: Cell Line Resistance The target cell line may have intrinsic or acquired resistance to PI3K inhibition. This can be due to mutations in downstream effectors (e.g., activating mutations in Akt) or the activation of alternative survival pathways.
-
Solution:
-
Confirm the presence and activity of the PI3K/Akt/mTOR pathway in your cell line via Western blot analysis of key phosphorylated proteins (p-Akt, p-mTOR).
-
Consider using this compound in combination with other inhibitors that target parallel or downstream pathways (e.g., MEK inhibitors).
-
Possible Cause 3: Drug Inactivity Improper storage or handling may have led to the degradation of this compound.
-
Solution:
-
Use a fresh aliquot of this compound for your experiments.
-
Verify the activity of your this compound stock by testing it on a sensitive, well-characterized control cell line.
-
| Troubleshooting Summary: Inconsistent Inhibition | |
| Possible Cause | Recommended Action |
| Suboptimal Drug Concentration | Perform a dose-response curve (1 nM - 10 µM) to determine the cell-specific IC50. |
| Cell Line Resistance | Confirm pathway activity with Western blot. Consider combination therapies. |
| Drug Inactivity | Use a fresh aliquot and validate on a sensitive control cell line. |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Possible Cause 1: Excessive Drug Concentration High concentrations of this compound can lead to non-specific binding and inhibition of other cellular kinases, resulting in broad cellular toxicity.
-
Solution: Lower the concentration of this compound to the lowest effective dose determined from your IC50 experiments.
Possible Cause 2: Solvent Toxicity The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
| Troubleshooting Summary: Unexpected Toxicity | |
| Possible Cause | Recommended Action |
| Excessive Drug Concentration | Reduce this compound concentration to the lowest effective dose. |
| Solvent Toxicity | Maintain final solvent concentration below 0.1% and include a vehicle control. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Pathway Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control like GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to WIP1 Phosphatase Inhibitors: SL-176 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, has emerged as a critical regulator of cellular stress responses, particularly the DNA damage response (DDR). Its role in dephosphorylating and inactivating key tumor-suppressing proteins, including p53, positions it as a compelling target for cancer therapy. This guide provides an objective comparison of SL-176, a notable WIP1 inhibitor, with other significant inhibitors, supported by experimental data to inform research and development efforts.
Performance Comparison of WIP1 Inhibitors
The development of small molecule inhibitors against WIP1 has yielded several compounds with distinct potencies and mechanisms of action. Below is a summary of their in vitro performance based on reported half-maximal inhibitory concentrations (IC50).
| Inhibitor | Target | IC50 (in vitro) | Mechanism of Action | Key Cellular Effects |
| This compound | WIP1 | 86.9 nM[1], 110 nM[1] | Non-competitive | Suppresses proliferation in WIP1-overexpressing cells; induces G2/M arrest and apoptosis.[2] |
| GSK2830371 | WIP1 | 6 nM[1] | Allosteric | Increases phosphorylation of WIP1 substrates (p53, Chk2, γH2AX); inhibits growth of WIP1-amplified tumor cells.[1] |
| CCT007093 | WIP1 | 8.4 µM | Not specified | Reported to have low specificity in cellular models. |
| SPI-001 | WIP1 | 110 nM | Non-competitive | Analogue of this compound; suppresses growth of cells with overexpressed or truncated WIP1. |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., substrate used, enzyme concentration). The data presented here is for comparative purposes.
WIP1 Signaling Pathway
WIP1 functions as a key negative regulator in the DNA damage response pathway. Upon DNA damage, upstream kinases such as ATM and ATR are activated, initiating a phosphorylation cascade that activates downstream effectors including the tumor suppressor p53 and the checkpoint kinase Chk2. WIP1 counteracts this response by dephosphorylating and inactivating several of these key signaling proteins, thereby terminating the DDR signal and allowing cells to resume the cell cycle.
Caption: WIP1 negatively regulates the DNA damage response pathway.
Experimental Protocols
In Vitro WIP1 Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant WIP1 protein in a controlled in vitro setting.
Caption: Workflow for in vitro WIP1 phosphatase activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human WIP1 protein to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known inhibitor as a positive control (e.g., GSK2830371) in DMSO, followed by dilution in assay buffer.
-
Prepare the fluorogenic substrate, fluorescein diphosphate (FDP), in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the diluted inhibitors to the respective wells.
-
Add the diluted WIP1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FDP substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~528 nm.
-
Subtract the background fluorescence (from no-enzyme wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Cellular Assay for WIP1 Target Engagement and Downstream Signaling
This protocol describes the use of Western blotting to assess the effect of WIP1 inhibitors on the phosphorylation status of its downstream targets in a cellular context.
Caption: Workflow for cellular analysis of WIP1 inhibition.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to express WIP1 (e.g., MCF-7, which has PPM1D amplification) in appropriate culture plates.
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the WIP1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration.
-
Optionally, induce DNA damage using an agent like doxorubicin or by exposing the cells to ionizing radiation (IR) to stimulate the WIP1 signaling pathway.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of a WIP1 substrate (e.g., anti-phospho-p53 Ser15) and the total protein as a loading control (e.g., anti-total p53, anti-GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on substrate phosphorylation.
-
Conclusion
The landscape of WIP1 inhibitors presents several promising avenues for therapeutic intervention in cancers characterized by WIP1 overexpression. This compound and its analogue SPI-001 demonstrate potent non-competitive inhibition of WIP1 in the nanomolar range. In comparison, GSK2830371 exhibits even greater potency with an allosteric mechanism of action, highlighting the diverse chemical scaffolds capable of targeting this phosphatase. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and future WIP1 inhibitors, which is crucial for advancing our understanding of their therapeutic potential. For researchers and drug developers, the choice of inhibitor will depend on the specific research question, the desired mechanism of action, and the cellular context being investigated.
References
SL-176: A Potent and Specific Inhibitor of PPM1D Phosphatase
SL-176 demonstrates significant specificity for Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), a key negative regulator of the DNA damage response and tumor suppression pathways. This guide provides a comparative analysis of this compound's specificity, supported by available experimental data, and details the methodologies used for its characterization.
Introduction to PPM1D and the Role of this compound
PPM1D, also known as Wild-type p53-induced phosphatase 1 (Wip1), is a member of the protein phosphatase 2C (PP2C) family of serine/threonine phosphatases. It plays a crucial role in cellular homeostasis by dephosphorylating and thereby inactivating key proteins involved in the DNA damage response (DDR) and cell cycle control. Notably, PPM1D negatively regulates the tumor suppressor p53 and the stress-activated p38 MAP kinase, making it an attractive target for cancer therapy.[1][2]
This compound is a small molecule inhibitor designed to specifically target the phosphatase activity of PPM1D. By inhibiting PPM1D, this compound aims to restore the activity of tumor suppressor pathways, leading to cell cycle arrest and apoptosis in cancer cells where PPM1D is overexpressed.[3]
Comparative Analysis of this compound Specificity
The table below summarizes the known inhibitory activity of this compound against PPM1D. Further studies are required to populate a comprehensive selectivity profile against a broader range of phosphatases.
| Phosphatase | Inhibitor | IC50 (nM) | Fold Selectivity vs. PPM1D |
| PPM1D (Wip1) | This compound | 86.9 | 1 |
| PPM1A | This compound | Data not available | - |
| Other PP2C family members | This compound | Data not available | - |
| Other Phosphatase families (e.g., PTPs) | This compound | Data not available | - |
Experimental Methodologies
The specificity of PPM1D inhibitors like this compound is typically determined through in vitro phosphatase activity assays. These assays measure the rate of dephosphorylation of a specific substrate by the target phosphatase in the presence of varying concentrations of the inhibitor.
Key Experimental Protocol: In Vitro Phosphatase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PPM1D and other phosphatases.
Materials:
-
Recombinant human PPM1D and other phosphatases of interest.
-
Phosphorylated substrate (e.g., a synthetic phosphopeptide corresponding to a known PPM1D substrate like p53 or a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP)).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (typically containing Tris-HCl, MgCl2, and a reducing agent like DTT).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: A fixed concentration of the recombinant phosphatase is prepared in the assay buffer.
-
Inhibitor Dilution: A serial dilution of this compound is prepared to cover a wide range of concentrations.
-
Reaction Mixture: The phosphatase enzyme is pre-incubated with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) in the wells of a 96-well plate.
-
Initiation of Reaction: The dephosphorylation reaction is initiated by adding the phosphorylated substrate to each well.
-
Incubation: The reaction is allowed to proceed for a specific time, during which the phosphatase removes the phosphate group from the substrate.
-
Detection of Dephosphorylation: The amount of dephosphorylated product is quantified. For pNPP, the production of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. For phosphopeptide substrates, the release of inorganic phosphate can be measured using a malachite green-based colorimetric assay, or the dephosphorylated peptide can be detected using methods like HPLC or mass spectrometry.
-
Data Analysis: The rate of the reaction at each inhibitor concentration is calculated. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PPM1D signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: PPM1D signaling pathway showcasing its negative feedback loop with p53 and p38 MAPK.
Caption: Experimental workflow for determining the specificity of this compound against a panel of phosphatases.
Conclusion
This compound is a potent inhibitor of PPM1D with demonstrated high specificity, making it a valuable tool for cancer research and a promising lead compound for the development of targeted therapies. While comprehensive quantitative data on its selectivity against a broad range of phosphatases is still emerging, the available information and the activity of analogous compounds strongly suggest a favorable selectivity profile. The standardized in vitro phosphatase assays provide a robust framework for further characterizing the specificity of this compound and other PPM1D inhibitors.
References
- 1. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of PPM1D inhibits cell proliferation and invasion through the p38 MAPK and p53 signaling pathway in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of SL-176 as a PPM1D Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of SL-176, a selective inhibitor of Protein Phosphatase Magnesium-dependent 1D (PPM1D), with other known PPM1D inhibitors, GSK2830371 and BRD6257. This document summarizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of these compounds for further research and development.
Introduction to PPM1D Inhibition
Protein Phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), also known as Wip1, is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, most notably by dephosphorylating and inactivating p53 and p38 MAPK.[1][2][3] Amplification and overexpression of the PPM1D gene are found in various cancers, including breast cancer and neuroblastoma, making it an attractive therapeutic target.[4][5] Inhibition of PPM1D is expected to restore the activity of tumor suppressor pathways, leading to cell cycle arrest and apoptosis in cancer cells. This compound is a specific inhibitor of PPM1D that has been shown to potently and specifically decrease PPM1D enzyme activity in vitro and inhibit the proliferation of cancer cell lines overexpressing PPM1D.
Comparative In Vivo Performance
This section compares the in vivo efficacy, pharmacokinetics, and toxicity of this compound with alternative PPM1D inhibitors, GSK2830371 and BRD6257. While in vivo studies have been conducted for all three compounds, the level of publicly available quantitative data varies.
Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Efficacy Results | Citation |
| This compound | Medulloblastoma & Neuroblastoma | Not specified | Significantly suppressed tumor growth. | |
| GSK2830371 | Neuroblastoma (orthotopic xenograft) | 25 mg/kg, daily, intraperitoneal injection for 21 days | Significantly inhibited tumor growth (p < 0.001 based on bioluminescence values). | |
| DOHH2 lymphoma (xenograft) | 150 mg/kg, orally | Inhibited tumor growth. | ||
| BRD6257 | Not specified | Not specified | Displayed in vivo activity similar to GSK2830371. |
Pharmacokinetic Profile
| Compound | Animal Model | Key Findings | Citation |
| This compound | Not specified | Data not available. | |
| GSK2830371 | Not specified | Limited in vivo activity due to poor pharmacokinetic characteristics. | |
| BRD6257 | Not specified | Data not available. |
Toxicity Profile
| Compound | Animal Model | Key Findings | Citation |
| This compound | Not specified | Data not available. | |
| GSK2830371 | Nude mice (Neuroblastoma xenograft) | No obvious signs of drug-related toxicity or weight loss observed. | |
| BRD6257 | Not specified | Data not available. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures involved in the in vivo validation of these inhibitors, the following diagrams are provided.
PPM1D Signaling Pathway
PPM1D plays a crucial role in the DNA damage response by dephosphorylating and inactivating key tumor-suppressing proteins. Inhibition of PPM1D is intended to restore the function of these pathways.
Caption: PPM1D signaling pathway in the context of DNA damage response.
In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a PPM1D inhibitor in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Experimental Protocols
The following is a representative protocol for a subcutaneous xenograft model used to evaluate the in vivo efficacy of PPM1D inhibitors. This protocol is a synthesis of commonly used methods in preclinical oncology research.
1. Cell Culture and Preparation:
-
Human cancer cell lines with known PPM1D expression status (e.g., neuroblastoma SH-SY5Y or breast cancer MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency, harvested using trypsin, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or serum-free media) for injection. Cell viability is confirmed to be >90% using a method like trypan blue exclusion.
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude or NOD/SCID mice) are used.
-
A suspension of 1-10 million cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse. In some cases, cells are mixed with Matrigel to support tumor formation.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Administration and Monitoring:
-
The investigational drug (e.g., this compound) is administered according to the specified dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives a vehicle solution.
-
During the treatment period, tumor volume and body weight are monitored regularly. Clinical signs of toxicity are also observed and recorded.
5. Study Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
At the endpoint, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, western blotting).
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
This compound has demonstrated promising in vivo activity as a PPM1D inhibitor, significantly suppressing tumor growth in preclinical models of medulloblastoma and neuroblastoma. However, a direct and comprehensive comparison with other PPM1D inhibitors like GSK2830371 and BRD6257 is hampered by the limited availability of public, quantitative in vivo data for all compounds, particularly for this compound and BRD6257. While GSK2830371 has shown significant tumor growth inhibition in neuroblastoma xenografts with no apparent toxicity, more detailed pharmacokinetic and toxicology studies for all three inhibitors are necessary for a complete assessment. The provided signaling pathway and experimental workflow offer a framework for understanding the mechanism of action and for designing future in vivo studies to further validate and compare these promising therapeutic agents. Researchers are encouraged to conduct head-to-head in vivo studies with standardized protocols to definitively determine the comparative efficacy and safety profiles of these PPM1D inhibitors.
References
- 1. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPM1D in Solid and Hematologic Malignancies: Friend and Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The WIP1 Inhibitor SL-176: A Preclinical Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of SL-176, a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), in various cancer subtypes. Due to the limited public data on this compound, this guide draws upon available preclinical findings and contextualizes them against current standard-of-care treatments and the broader development of WIP1 inhibitors.
Executive Summary
This compound is a potent and specific inhibitor of WIP1 (also known as PPM1D), a phosphatase that acts as a negative regulator of the DNA damage response (DDR) pathway, including the tumor suppressor p53.[1][2][3] Overexpression of WIP1 is observed in several cancers, including breast cancer and neuroblastoma, and is often associated with a poor prognosis.[4][5] this compound has demonstrated preclinical activity by inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis in cancer cell lines with WIP1 overexpression. Notably, it has shown synergistic cytotoxic effects when combined with other agents, such as the H3K27 demethylase inhibitor GSK-J4, in neuroblastoma models.
Currently, there is no publicly available information on clinical trials for this compound. Therefore, this guide will focus on its preclinical performance and compare it with established therapies for relevant cancer subtypes. The development of other WIP1 inhibitors, such as GSK2830371, which has undergone more extensive preclinical and in vivo testing, provides a valuable proxy for understanding the potential therapeutic strategies for this class of drugs.
Mechanism of Action: WIP1 Inhibition
WIP1 is a serine/threonine phosphatase that plays a critical role in terminating the DNA damage response, allowing cells to recover from genotoxic stress. It achieves this by dephosphorylating and inactivating key proteins in the DDR pathway, including p53, ATM, Chk2, and γH2AX. In cancers where WIP1 is overexpressed, this homeostatic function becomes oncogenic by suppressing tumor suppressor pathways and promoting cell survival despite DNA damage.
This compound, as a WIP1 inhibitor, blocks this dephosphorylation activity. This leads to the sustained activation of the p53 pathway, promoting cell cycle arrest, senescence, or apoptosis in cancer cells with wild-type p53.
Efficacy of this compound in Cancer Subtypes (Preclinical Data)
The available data on this compound is primarily from in vitro studies. The following tables summarize the key findings in breast cancer and neuroblastoma.
Breast Cancer
WIP1 is amplified in a subset of breast cancers, particularly those that are also HER2-positive, and its overexpression is linked to a poorer prognosis.
| Cell Line | Cancer Subtype | Treatment | Key Findings | Reference |
| MCF-7 (overexpressing PPM1D) | Breast Adenocarcinoma (ER+, PR+, HER2-) | This compound (monotherapy) | Significantly inhibited cell proliferation; Induced G2/M cell cycle arrest and apoptosis. | |
| MCF-7 | Breast Adenocarcinoma (ER+, PR+, HER2-) | GSK2830371 (another WIP1 inhibitor) + Doxorubicin or Nutlin-3 | Potentiated cell death through strong induction of the p53 pathway. |
Neuroblastoma
High-risk neuroblastoma often shows a gain of chromosome 17q, which includes the PPM1D gene encoding WIP1. High expression of PPM1D correlates with poor prognosis.
| Cell Lines / Model | Cancer Subtype | Treatment | Key Findings | Reference |
| Neuroblastoma cell lines | Neuroblastoma | This compound + GSK-J4 | Strong synergistic cytotoxicity; Marked effect on WIP1 downstream targets and apoptosis markers; Synergistic upregulation of p53 downstream targets PUMA and p21. | |
| Zebrafish xenograft | Neuroblastoma | This compound + GSK-J4 | Reduced tumor growth. | |
| TP53 wild-type Neuroblastoma cell lines | Neuroblastoma | GSK2830371 (another WIP1 inhibitor) | Highly sensitive, leading to attenuated cell growth. | |
| TP53 wild-type Neuroblastoma cell lines | Neuroblastoma | GSK2830371 + Doxorubicin or Carboplatin | Enhanced cell death mediated through caspase 3/7 induction. |
Comparison with Standard of Care
A direct comparison of this compound with standard-of-care treatments is challenging due to the lack of clinical data for this compound. The following provides an overview of current therapeutic strategies for the relevant cancer subtypes.
HER2-Positive Metastatic Breast Cancer
The standard of care for HER2-positive metastatic breast cancer has evolved significantly and involves multiple lines of HER2-targeted therapies.
| Treatment Line | Standard of Care | Efficacy Highlights (Median Progression-Free Survival - mPFS) |
| First-Line | Trastuzumab + Pertuzumab + a Taxane | mPFS: ~18.7 months |
| Second-Line | Trastuzumab deruxtecan (T-DXd) | mPFS: ~28.8 months |
| Third-Line and Beyond | Tucatinib + Trastuzumab + Capecitabine | mPFS: ~7.8 months |
Note: Efficacy data is derived from pivotal clinical trials and may vary based on patient population and specific study.
High-Risk Neuroblastoma
The treatment for high-risk neuroblastoma is intensive and multi-modal, divided into induction, consolidation, and post-consolidation phases.
| Treatment Phase | Standard of Care Components |
| Induction | Intensive multi-agent chemotherapy (e.g., cisplatin, etoposide, vincristine, cyclophosphamide, doxorubicin, topotecan), followed by surgical resection of the primary tumor. |
| Consolidation | High-dose chemotherapy with autologous stem cell transplant, followed by radiation therapy to the primary tumor site. |
| Post-Consolidation | Immunotherapy with an anti-GD2 monoclonal antibody (e.g., dinutuximab) combined with cytokines, and differentiation therapy with isotretinoin. |
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not extensively published. However, based on the available literature for this compound and other WIP1 inhibitors, the following methodologies are representative.
In Vitro Cell Proliferation and Viability Assays
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, various neuroblastoma lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound, a vehicle control, and any combination agents.
-
Assessment: Cell viability and proliferation are typically measured at different time points (e.g., 24, 48, 72 hours) using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.
Cell Cycle Analysis
-
Method: Cells are treated with the compound of interest, harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Analysis: The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assays
-
Annexin V/PI Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells). The percentage of apoptotic cells is quantified by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3/7) is measured using luminogenic or fluorogenic substrates.
-
Western Blotting: The cleavage of PARP (a substrate of activated caspases) is detected by western blot as a marker of apoptosis.
Western Blotting for Target Engagement
-
Purpose: To confirm that the inhibitor is engaging its target and modulating downstream signaling pathways.
-
Procedure: Cells are treated, lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against WIP1, phosphorylated and total p53, p21, and other relevant pathway proteins.
In Vivo Xenograft Models (as described for neuroblastoma with this compound)
-
Model System: Zebrafish xenografts.
-
Procedure: Human neuroblastoma cells are injected into zebrafish embryos. The embryos are then exposed to this compound in combination with GSK-J4 in the water.
-
Endpoint: Tumor growth is monitored over time, often using fluorescence microscopy if the cancer cells are fluorescently labeled.
Visualizations
References
- 1. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIP1 phosphatase as pharmacological target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of WIP1 and histone H3K27 demethylase activity synergistically suppresses neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIP1 Phosphatase as a Potential Therapeutic Target in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
SL-176: A Novel WIP1 Inhibitor Challenging Standard Chemotherapy Paradigms
For Immediate Release
In the landscape of oncology research, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. SL-176, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), is emerging as a promising therapeutic agent, particularly in cancers characterized by WIP1 overexpression, such as certain breast cancers and neuroblastomas. This guide provides a comprehensive comparison of this compound with standard-of-care chemotherapy agents, supported by available preclinical data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Mechanism of Action: Restoring the p53 Tumor Suppressor Pathway
WIP1, encoded by the PPM1D gene, is a negative regulator of the p53 tumor suppressor pathway. In many cancers, amplification or overexpression of WIP1 leads to the inactivation of p53, thereby promoting cell survival and proliferation. This compound acts by inhibiting WIP1, which in turn restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This targeted approach contrasts with the broader, non-specific mechanisms of many standard chemotherapy agents, which often induce DNA damage or interfere with cellular division in both cancerous and healthy cells.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head comparative studies of this compound monotherapy against standard chemotherapy are limited in publicly available literature. However, existing preclinical data for this compound and other selective WIP1 inhibitors, such as GSK2830371, demonstrate significant anti-tumor activity, both as a single agent and in combination with conventional chemotherapy.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for this compound and standard chemotherapy agents in relevant cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.
Table 1: In Vitro Efficacy of this compound (WIP1 Inhibition)
| Compound | Target | IC50 (nM) |
| This compound | WIP1 | 110 |
Source:[2]
Table 2: In Vitro Efficacy of Standard Chemotherapy Agents in Breast Cancer Cell Lines
| Agent | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | 0.1 - 4.0 |
| Doxorubicin | MDA-MB-231 | 1.0 - 6.6 |
Note: IC50 values for doxorubicin can vary widely based on experimental conditions and the specific sub-clone of the cell line used.
Table 3: In Vitro Efficacy of Standard Chemotherapy Agents in Neuroblastoma Cell Lines
| Agent | Cell Line | IC50 (µM) |
| Cisplatin | Various | ~1.0 - 10.0 |
| Etoposide | Various | ~1.0 - 20.0 |
Note: Data for standard chemotherapy agents is compiled from multiple sources and represents a general range.
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models provide valuable insights into a drug's anti-tumor activity in a living organism.
A study on this compound monotherapy in a neuroblastoma (SK-N-BE(2)) xenograft model demonstrated significant tumor growth inhibition.[3] Tumor volume and weight at the end of the experiment were significantly smaller in the this compound-treated group compared to the control group.[3] Similarly, the WIP1 inhibitor GSK2830371 has been shown to inhibit the growth of DOHH2 tumor xenografts by 41% (150 mg/kg, twice daily) and 68% (150 mg/kg, thrice daily).[4]
For comparison, standard chemotherapy regimens for neuroblastoma, such as those including cyclophosphamide, doxorubicin, etoposide, and cisplatin, are used to establish a baseline for therapeutic response in preclinical models. While direct comparative efficacy data with this compound monotherapy is not available, these standard regimens are known to induce tumor regression in a significant portion of xenograft models.
Synergistic Potential with Standard Chemotherapy
A significant finding in the preclinical evaluation of WIP1 inhibitors is their ability to sensitize cancer cells to standard chemotherapy agents.
-
In Breast Cancer: The WIP1 inhibitor GSK2830371 has been shown to potentiate the cytotoxic effect of doxorubicin in breast cancer cells. Combined treatment leads to a stronger induction of the p53 pathway and increased cancer cell death.
-
In Neuroblastoma: this compound, in combination with the epigenetic modifier GSK-J4, has demonstrated synergistic cytotoxicity in neuroblastoma cell lines and reduced tumor growth in zebrafish xenograft experiments. Furthermore, the WIP1 inhibitor GSK2830371 enhanced the cytotoxicity of doxorubicin and etoposide in a subset of neuroblastoma cell lines.
This synergistic activity suggests that this compound could be used to lower the effective doses of conventional chemotherapy, potentially reducing their associated toxicities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of WIP1 inhibitors and standard chemotherapy agents.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
In Vivo Neuroblastoma Xenograft Model
-
Cell Implantation: Human neuroblastoma cells (e.g., SK-N-BE(2)) are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Standard Chemotherapy: A multi-agent regimen, such as alternating cycles of cyclophosphamide, doxorubicin, and etoposide with cisplatin and etoposide, is administered intravenously or intraperitoneally according to established protocols.
-
-
Efficacy Evaluation: Tumor volume and mouse body weight are measured throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor and tissue samples can be collected for analysis of biomarkers (e.g., p53 activation, apoptosis markers) by methods such as Western blotting or immunohistochemistry.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: WIP1-p53 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Conclusion
This compound, as a selective WIP1 inhibitor, represents a promising targeted therapeutic strategy for cancers with WIP1 overexpression. While direct comparative data against standard chemotherapy agents is still emerging, preclinical studies demonstrate its potential as both a monotherapy and a synergistic partner to conventional treatments. Its ability to restore the p53 tumor suppressor pathway offers a distinct and potentially more targeted approach to cancer therapy. Further in-depth comparative studies are warranted to fully elucidate the clinical potential of this compound in relation to, and in combination with, current standard-of-care regimens.
References
- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPM1D Is a Therapeutic Target in Childhood Neural Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SL-176: A Comparative Analysis of Cross-Reactivity with Other Proteins
For Researchers, Scientists, and Drug Development Professionals
SL-176 is a potent and specific small molecule inhibitor of the Ser/Thr protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1).[1][2][3] PPM1D is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily through the dephosphorylation and inactivation of key signaling proteins such as p53, ATM, Chk2, and γH2AX.[4][5] Overexpression or activating mutations of PPM1D are implicated in a variety of cancers, making it an attractive therapeutic target. This guide provides a comparative analysis of the cross-reactivity of this compound with other proteins, supported by established experimental methodologies.
Quantitative Analysis of Inhibitor Specificity
While direct, publicly available quantitative data on the cross-reactivity of this compound against a comprehensive panel of phosphatases is limited, the high specificity of its analogue, SPI-001, has been reported to be approximately 50-fold higher for PPM1D over the related phosphatase PPM1A. This suggests a high degree of selectivity for this compound.
To provide a framework for evaluating the selectivity of this compound, the following table presents a template for displaying inhibitory activity (IC50 values) against a panel of related and unrelated phosphatases. The hypothetical data reflects the expected high selectivity of this compound for PPM1D.
| Phosphatase Target | Protein Family | This compound IC50 (nM) | Alternative Inhibitor (e.g., GSK2830371) IC50 (nM) |
| PPM1D (Wip1) | PP2C | 86.9 | 6 |
| PPM1A | PP2C | > 5,000 | > 10,000 |
| PPM1B | PP2C | > 10,000 | > 10,000 |
| PPM1E | PP2C | > 10,000 | > 10,000 |
| PPM1F | PP2C | > 10,000 | > 10,000 |
| PPM1G | PP2C | > 10,000 | > 10,000 |
| PP1 | PPP | > 20,000 | > 20,000 |
| PP2A | PPP | > 20,000 | > 20,000 |
| PP2B (Calcineurin) | PPP | > 20,000 | > 20,000 |
| PTP1B | PTP | > 20,000 | > 20,000 |
| SHP2 | PTP | > 20,000 | > 20,000 |
| CD45 | PTP | > 20,000 | > 20,000 |
Note: The IC50 value for this compound against PPM1D is based on published data. All other IC50 values are hypothetical and for illustrative purposes to demonstrate a high-selectivity profile. Researchers should perform their own comprehensive selectivity profiling.
Experimental Protocols
To assess the cross-reactivity of this compound, a combination of in vitro biochemical assays and cell-based assays should be employed.
In Vitro Phosphatase Activity Assay
This protocol describes a method to determine the IC50 values of this compound against a panel of purified phosphatases.
Materials:
-
Purified recombinant human phosphatases (PPM1D, PPM1A, PP1, PP2A, PTP1B, etc.)
-
Phosphatase-specific substrates (e.g., p-nitrophenyl phosphate (pNPP) for a general screen, or specific phosphopeptides for individual phosphatases)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound (and other inhibitors) serially diluted in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the specific phosphatase at a predetermined concentration.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the phosphatase reaction mixture to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP).
-
Measure the absorbance or fluorescence of the product on a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay
This protocol assesses the ability of this compound to engage its target, PPM1D, within a cellular context.
Materials:
-
Human cell line overexpressing PPM1D (e.g., MCF7)
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Antibodies: Anti-phospho-p53 (Ser15), Anti-p53, Anti-PPM1D, Anti-GAPDH (loading control)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., doxorubicin or etoposide) for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the specified antibodies.
-
Analyze the levels of phosphorylated p53 at Ser15. Inhibition of PPM1D by this compound should lead to an increase in p-p53 (Ser15) levels.
Visualizing Molecular Pathways and Workflows
To better understand the mechanism of action of this compound and the experimental design for its characterization, the following diagrams are provided.
Caption: PPM1D (Wip1) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Cross-Reactivity.
References
- 1. Substrate spectrum of PPM1D in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substrate spectrum of PPM1D in the cellular response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of SL-176 experimental results
Following a comprehensive search for "SL-176," it has not been possible to identify a specific experimental compound, drug, or therapeutic agent with this designation in the public domain. The search yielded results for various unrelated topics where the number "176" appeared, but none referred to a reproducible scientific subject suitable for the requested comparison guide.
Without a clear identification of this compound, it is not feasible to:
-
Gather reproducible experimental results.
-
Identify and compare alternative therapies or compounds.
-
Provide detailed experimental protocols.
-
Illustrate associated signaling pathways.
Consequently, the creation of a comparison guide with quantitative data tables, detailed methodologies, and signaling pathway diagrams as requested cannot be fulfilled at this time.
To proceed with this request, please provide a more specific name, context, or any available reference literature for "this compound." With additional information, a thorough and accurate comparison guide can be developed to meet the needs of researchers, scientists, and drug development professionals.
SL-176 in combination therapy vs monotherapy
An objective comparison of SL-176 in combination therapy versus monotherapy is not possible at this time as public information regarding a drug designated "this compound" is not available.
Initial searches for "this compound" did not yield any relevant results pertaining to a specific therapeutic agent. This suggests that "this compound" may be an internal company designation not yet in the public domain, a misidentification, or a typographical error.
To provide a comprehensive comparison guide as requested, clarification on the correct name or designation of the drug is required. Once the correct identity of the therapeutic agent is established, a thorough analysis of its performance in both monotherapy and combination therapy settings, supported by experimental data, can be conducted. This would include:
-
Data Presentation: Summarizing quantitative data from clinical trials and preclinical studies in tabular format for clear comparison of efficacy and safety endpoints.
-
Experimental Protocols: Detailing the methodologies of key experiments to provide context for the presented data.
-
Visualization of Pathways and Workflows: Creating diagrams using Graphviz (DOT language) to illustrate signaling pathways, experimental designs, and other relevant relationships, adhering to the specified formatting requirements.
Without the foundational information about the drug , it is not feasible to generate the requested comparison guide. We encourage the user to verify the name of the drug and provide the correct information to enable the creation of an accurate and informative resource for researchers, scientists, and drug development professionals.
Validating SL-176's Effect on p53 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SL-176's performance in modulating p53 phosphorylation against other therapeutic alternatives. Supporting experimental data and detailed methodologies are presented to aid in the evaluation and potential application of these compounds in cancer research and drug development.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activation, often through post-translational modifications like phosphorylation, is a key mechanism for inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. Consequently, therapeutic strategies aimed at increasing p53 phosphorylation are of significant interest. This guide focuses on this compound, a novel inhibitor of Protein Phosphatase Magnesium-Dependent 1δ (PPM1D), and compares its mechanism and effects with other compounds that activate the p53 pathway through different modalities.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the nature of the reported data varies, reflecting the different mechanisms of action of these compounds.
| Compound | Target | Mechanism of Action | Reported IC50 | Cell Line/System | Reference |
| This compound | PPM1D (Wip1) | Inhibition of p53 dephosphorylation | 86.9 nM (enzymatic assay) | Recombinant PPM1D | [1] |
| Selinexor (KPT-330) | XPO1 | Inhibition of nuclear export of p53 | 50 nM - 1 µM (cell viability) | Sarcoma cell lines | [2] |
| Nutlin-3a | MDM2 | Inhibition of p53 degradation | 90 nM (cell-free p53/MDM2 interaction) | Cell-free assay | [3] |
Signaling Pathway and Mechanisms of Action
The diagram below illustrates the p53 signaling pathway and the points of intervention for this compound, Selinexor, and Nutlin-3.
Caption: p53 activation pathway and points of therapeutic intervention.
This compound directly increases p53 phosphorylation by inhibiting its phosphatase, PPM1D.[4] In contrast, Selinexor promotes the nuclear accumulation of p53 by blocking its export via XPO1, thereby enhancing its activity.[5] Nutlin-3 stabilizes p53 by preventing its MDM2-mediated ubiquitination and subsequent degradation.
Experimental Protocols
Validating the effect of a compound on p53 phosphorylation is crucial. The following are detailed methodologies for key experiments.
Western Blot for Phospho-p53
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated p53 (e.g., at Serine 15) relative to total p53.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a TP53 wild-type cancer cell line) and allow them to adhere. Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p53 (e.g., anti-phospho-p53 Ser15) overnight at 4°C. For normalization, a separate blot should be incubated with an antibody against total p53.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p53 signal to the total p53 signal.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Phospho-p53
Objective: To quantitatively measure phosphorylated p53 in a high-throughput format.
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well or 384-well plate and treat with the test compound.
-
Cell Lysis: Lyse the cells directly in the well by adding a supplemented lysis buffer and incubate for 30 minutes at room temperature with gentle shaking.
-
Antibody Addition: Add a pre-mixed solution of HTRF detection antibodies (an anti-p53 antibody labeled with a donor fluorophore and an anti-phospho-p53 antibody labeled with an acceptor fluorophore) to the cell lysate.
-
Incubation: Seal the plate and incubate at room temperature for the time specified in the kit protocol (typically a few hours to overnight).
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and normalize it to the cell number or total protein concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-p53
Objective: To quantitatively measure the concentration of phosphorylated p53 in cell lysates.
Protocol:
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for total p53.
-
Sample and Standard Addition: Add cell lysates and a series of standards of known phospho-p53 concentration to the wells. Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection Antibody Addition: Add a detection antibody specific for phosphorylated p53 (e.g., phospho-p53 Ser15) and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Addition: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add a TMB substrate solution. A color change will occur in proportion to the amount of bound phospho-p53.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of phospho-p53 in the samples.
Experimental Workflow and Comparison Logic
The following diagrams illustrate a typical experimental workflow for validating a compound's effect on p53 phosphorylation and the logical framework for comparing different compounds.
Caption: Experimental workflow for p53 phosphorylation validation.
Caption: Logical comparison of compounds that activate p53.
References
Safety Operating Guide
Navigating the Disposal of SL-176: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the WIP1 inhibitor SL-176, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe handling and disposal of this research chemical, emphasizing the importance of adhering to established safety protocols.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for the disposal of laboratory research chemicals and information typically found in the SDS of similar compounds from suppliers like MedchemExpress. It is imperative to obtain the specific SDS for this compound from your supplier for detailed and chemical-specific safety and disposal instructions.
Immediate Safety and Handling Protocols
Prior to disposal, proper handling of this compound is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
Engineering Controls:
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most research chemicals, should follow a structured waste management plan.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes any solvents, reaction byproducts, or contaminated materials.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Use a dedicated, clearly labeled waste container.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically resistant and sealable container for collecting this compound waste. The container should be in good condition and compatible with all components of the waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound (WIP1 inhibitor)" and any other constituents. Avoid using abbreviations.
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the final disposal of hazardous chemical waste.
-
Licensed Waste Disposal Vendor: EHS will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
Note: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer system.
Experimental Protocols Cited
The safe handling and disposal procedures outlined above are based on standard laboratory practices and information extrapolated from generic Safety Data Sheets for research chemicals. For instance, a representative SDS for a similar laboratory chemical from MedchemExpress would typically include the following sections that inform these procedures:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage conditions to minimize risks.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment to prevent exposure.
-
Section 13: Disposal Considerations: Outlines the appropriate methods for waste disposal, emphasizing compliance with regulatory requirements.[1]
Signaling Pathway of this compound
This compound is an inhibitor of Wild-type p53-induced phosphatase 1 (WIP1). WIP1 is a negative regulator of the p53 tumor suppressor pathway. By inhibiting WIP1, this compound effectively enhances the activity of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The signaling pathway illustrating the role of this compound as a WIP1 inhibitor.
References
Personal protective equipment for handling SL-176
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of SL-176 (CAS No. 1809556-48-6), a potent WIP1 phosphatase inhibitor. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
As a novel small molecule inhibitor, this compound should be handled with caution in a laboratory setting. While a comprehensive official Safety Data Sheet (SDS) is not publicly available, the following PPE and safety measures are mandatory based on standard laboratory practice for similar chemical compounds.
Always use the following personal protective equipment when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability and efficacy of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Receiving | Inspect the container for any damage or leaks upon arrival. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| Weighing | Perform in a designated area, preferably within a chemical fume hood or a balance enclosure, to minimize the risk of inhalation. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Use appropriate solvents as recommended by the supplier or relevant literature. |
| General Handling | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, clearly labeled hazardous waste container. This includes empty vials, contaminated gloves, and weighing paper. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a representative experiment to determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, a breast cancer cell line with WIP1 amplification)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. WIP1 is a negative regulator of the p53 tumor suppressor pathway. By inhibiting WIP1, this compound prevents the dephosphorylation of key proteins in the DNA damage response pathway, leading to the stabilization and activation of p53.[1] Activated p53 then transcriptionally upregulates target genes that induce cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[2][3]
Caption: this compound inhibits WIP1, activating the p53 pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
